Liquorice dipotassium
Description
Origin and Nomenclature of Glycyrrhiza Compounds
The genus Glycyrrhiza encompasses several species, with Glycyrrhiza glabra being the most common. wikipedia.org The name "Glycyrrhiza" itself is derived from Greek words: "glykos" meaning sweet and "rhiza" meaning root, a direct reference to the sweet taste of the plant's root. nih.gov The plant and its extracts are known by various names, including "liquorice" in Commonwealth English and "licorice" in American English. wikipedia.org In traditional Chinese medicine, it is referred to as "Guo Lao," and in Ayurveda, it is known as "Yashtimadhu". ekb.eg
Identification of Glycyrrhizic Acid as the Primary Triterpenoid (B12794562) Glycoside
The principal sweet-tasting component of the liquorice root is glycyrrhizic acid, also known as glycyrrhizin (B1671929). researchgate.netwikipedia.org This compound is a triterpenoid glycoside and is considered the main active constituent of liquorice. drugbank.comnih.gov Structurally, it is a saponin. wikipedia.org The chemical formula for glycyrrhizic acid is C42H62O16. wikipedia.org It is composed of a glycyrrhetinic acid molecule linked to two molecules of glucuronic acid. drugbank.com
Derivation and Salt Form of Dipotassium (B57713) Glycyrrhizate
Dipotassium glycyrrhizate is a salt of glycyrrhizic acid. specialchem.com It is synthesized by extracting glycyrrhizin from the liquorice root, followed by a chemical process that converts it into its dipotassium salt form. specialchem.com This process typically involves hydrolysis and purification of the extracted glycyrrhizin, which is then reacted with potassium hydroxide. specialchem.com The resulting compound, dipotassium glycyrrhizate, has the chemical formula C42H60K2O16. specialchem.comselectbotanical.comnih.gov This salt form is noted for its stability. specialchem.com
Significance in Phytochemistry and Natural Product Science
The liquorice plant is a rich source of phytochemicals, with over 400 compounds identified, including flavonoids, triterpenoids, and polysaccharides. nih.govmdpi.com Glycyrrhizic acid and its derivatives, like dipotassium glycyrrhizate, are of particular interest to researchers due to their wide range of reported biological activities. drugbank.combohrium.com These compounds have been the subject of extensive study for their potential anti-inflammatory, antiviral, and antitumor properties, among others. researchgate.netdrugbank.comnih.gov The exploration of these natural products contributes significantly to the field of phytochemistry, which focuses on the chemical compounds produced by plants.
Structure
2D Structure
Properties
Molecular Formula |
C42H62K2O16 |
|---|---|
Molecular Weight |
901.1 g/mol |
InChI |
InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);; |
InChI Key |
OBGGYNKAUJJJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K].[K] |
Origin of Product |
United States |
Ii. Biosynthesis and Advanced Synthetic Methodologies of Glycyrrhizic Acid and Its Derivatives
Glycyrrhizic Acid Biosynthesis in Glycyrrhiza Species
The biosynthesis of glycyrrhizic acid, a complex triterpenoid (B12794562) saponin, is a multi-step process occurring in the roots and stolons of Glycyrrhiza (licorice) plants. pnas.orgnih.gov This intricate pathway begins with the formation of universal five-carbon isoprenoid precursors and proceeds through the assembly of a 30-carbon skeleton, followed by a series of specific enzymatic modifications.
In plants, the biosynthesis of all terpenoids, including triterpenoids, originates from two primary pathways that produce the universal building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govrsc.orgresearchgate.net These are the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govrsc.org
The MVA pathway , located in the cytosol, is primarily responsible for the production of sesquiterpenes (C15) and triterpenes (C30), which includes the precursors for glycyrrhizic acid. rsc.orgresearchgate.netplos.org It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. rsc.org
The MEP pathway , situated in the plastids, primarily generates precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgplos.org
While there can be some exchange of intermediates between the two pathways, the backbone of glycyrrhizic acid is predominantly synthesized via the MVA pathway. plos.org This pathway provides the farnesyl diphosphate (FPP) molecules necessary for the subsequent steps in triterpenoid formation.
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Cellular Location | Cytosol | Plastids |
| Starting Materials | Acetyl-CoA | Glyceraldehyde 3-phosphate and Pyruvate |
| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40) |
| Relevance to Glycyrrhizic Acid | Major pathway for providing the triterpene precursor backbone | Generally not the primary source for triterpenoid precursors |
Once the MVA pathway has produced FPP, a series of specialized enzymes catalyze the formation and modification of the triterpenoid skeleton, ultimately leading to glycyrrhizic acid.
The first committed step in the biosynthesis of sterols and triterpenoids is the head-to-head condensation of two farnesyl diphosphate (FPP) molecules. nih.gov This reaction is catalyzed by the enzyme squalene (B77637) synthase (SQS). nih.govresearchgate.netpnas.org The process occurs in two distinct steps: first, the formation of a presqualene diphosphate intermediate, followed by a reductive rearrangement to yield squalene, a linear 30-carbon hydrocarbon. nih.gov Squalene synthase is a critical regulatory point, channeling carbon flux from the general isoprenoid pathway specifically toward triterpenoid and sterol synthesis. frontiersin.orgnih.gov
Following its synthesis, squalene is first oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). nih.govresearchgate.netresearchgate.net This epoxide is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which generate the vast structural diversity of triterpenoid skeletons. nih.govresearchgate.net In the glycyrrhizic acid pathway, the specific OSC involved is β-amyrin synthase (βAS). researchgate.netkisti.re.kr βAS catalyzes a complex cascade of cyclization and rearrangement reactions, converting the linear 2,3-oxidosqualene into the pentacyclic triterpene skeleton, β-amyrin. nih.govresearchgate.netoup.com This step is a crucial branch point, as different OSCs can produce other triterpene skeletons from the same precursor. nih.gov
After the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s), which are essential for creating the final aglycone, glycyrrhetinic acid. researchgate.netnih.gov Two key P450s have been identified in the glycyrrhizic acid pathway:
CYP88D6 (β-amyrin 11-oxidase) : This enzyme is responsible for the oxidation of β-amyrin at the C-11 position. pnas.orgnih.govnih.gov It catalyzes a sequential two-step oxidation, first hydroxylating C-11 and then further oxidizing it to a keto group, forming 11-oxo-β-amyrin. pnas.orgnih.govoup.com The expression of the CYP88D6 gene is consistent with glycyrrhizin (B1671929) accumulation patterns, being found in roots and stolons but not leaves or stems. pnas.orgnih.gov
CYP72A154 : Following the action of CYP88D6, this P450 catalyzes three consecutive oxidation steps at the C-30 methyl group of 11-oxo-β-amyrin. researchgate.netoup.comresearchgate.net This series of oxidations converts the methyl group into a carboxylic acid, yielding glycyrrhetinic acid, the aglycone of glycyrrhizin. oup.comresearchgate.net
| Enzyme (P450) | Substrate | Product | Reaction Type |
|---|---|---|---|
| CYP88D6 | β-amyrin | 11-oxo-β-amyrin | Two-step oxidation at C-11 |
| CYP72A154 | 11-oxo-β-amyrin | Glycyrrhetinic acid | Three-step oxidation at C-30 |
The final stage in glycyrrhizic acid biosynthesis is the glycosylation of the glycyrrhetinic acid aglycone. This process is catalyzed by Uridine Diphosphate Glycosyltransferases (UGTs), which transfer sugar moieties from an activated sugar donor, such as UDP-glucuronic acid, to the acceptor molecule. nih.govnih.govdoaj.org The sweet taste and pharmacological properties of glycyrrhizin are largely attributed to its sugar moiety, which consists of two glucuronic acid molecules. nih.gov
The glycosylation occurs in two sequential steps at the C-3 hydroxyl group of glycyrrhetinic acid:
The first UGT attaches one molecule of glucuronic acid to glycyrrhetinic acid, forming glycyrrhetinic acid 3-O-monoglucuronide.
A second, distinct UGT, identified as UGT73P12 , then transfers a second glucuronic acid molecule to the first, completing the disaccharide chain and forming glycyrrhizic acid. nih.gov Research has shown that UGT73P12 is highly specific for UDP-glucuronic acid and its substrate, glycyrrhetinic acid 3-O-monoglucuronide, marking it as the terminal enzyme in the pathway. nih.gov
| Enzyme (UGT) | Substrate | Sugar Donor | Product |
|---|---|---|---|
| UGT73P12 | Glycyrrhetinic acid 3-O-monoglucuronide | UDP-glucuronic acid | Glycyrrhizic acid |
Genetic and Transcriptomic Regulation of Biosynthetic Pathways
The biosynthesis of glycyrrhizic acid, a complex triterpenoid saponin, is a multi-step process governed by a sophisticated network of genetic and transcriptomic controls. This regulation occurs at various levels, from the expression of structural genes that encode the necessary enzymes to the overarching influence of regulatory proteins and post-transcriptional modifications.
The synthesis of glycyrrhizic acid begins with the mevalonate (MVA) pathway, which forms the triterpenoid skeleton, followed by a series of modifications to this structure. mdpi.com Key structural genes encoding the enzymes for this pathway have been identified in species of the Glycyrrhiza genus. mdpi.com
The initial stages involve enzymes that construct the β-amyrin backbone. These include acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl coenzyme A synthase (HMGS), and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), which is a rate-limiting enzyme. mdpi.com Subsequent enzymes in the pathway include mevalonate kinase (MK), phosphomevalonate kinase (PMK), mevalonate diphosphate decarboxylase (MPD), and farnesyl diphosphate synthase (FPPS). mdpi.com A critical branching point is controlled by squalene synthase (SQS), which directs the metabolic flow towards triterpene synthesis. mdpi.com This is followed by the action of squalene epoxidase (SQE) and β-amyrin synthase (β-AS), which catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the foundational triterpene skeleton. researchgate.netoup.com
The modification of the β-amyrin skeleton is primarily carried out by cytochrome P450 monooxygenases (P450s). Two key P450s are:
CYP88D6 : This enzyme functions as a β-amyrin 11-oxidase, catalyzing the oxidation of β-amyrin at the C-11 position to produce 11-oxo-β-amyrin. oup.comoup.com
CYP72A154 : This P450 is responsible for the subsequent three-step oxidation at the C-30 position of 11-oxo-β-amyrin, which leads to the formation of glycyrrhetinic acid. researchgate.netoup.comoup.com
Finally, the glycosylation of glycyrrhetinic acid to form glycyrrhizic acid is catalyzed by UDP-glycosyltransferases (UGTs). mdpi.com A vital component in this process is the cytochrome P450 reductase (CPR), which donates electrons required for the P450-catalyzed oxidation steps. mdpi.comfrontiersin.org
The expression of the aforementioned structural genes is meticulously controlled by regulatory proteins, primarily transcription factors (TFs) and transcriptional regulators (TRs). mdpi.com These proteins bind to specific motifs in the promoter regions of the structural genes, thereby upregulating or downregulating their expression. mdpi.com
Transcriptomic analyses of Glycyrrhiza uralensis have identified numerous TFs that are co-expressed with structural genes in the glycyrrhizic acid pathway. mdpi.com The most prominent TF families implicated in this regulation include bHLH, MYB, C2H2, AP2/ERF, WRKY, and bZIP. mdpi.comresearchgate.net For instance, an AP2-EREBP family transcription factor has been speculated to positively regulate the expression of genes for farnesyl diphosphate, squalene epoxide, and a specific glycosyltransferase, ultimately increasing glycyrrhizic acid content. researchgate.net Similarly, the GubHLH3 transcription factor has been shown to positively regulate genes involved in soyasaponin biosynthesis, a related triterpenoid pathway. oup.com
In one comprehensive study, 1040 TFs and 262 TRs were found to be associated with at least one structural gene in the glycyrrhizic acid metabolic pathway, highlighting the complexity of this regulatory network. mdpi.comnih.gov
Below is an interactive table summarizing the major transcription factor families identified as being involved in the regulation of terpenoid metabolism, including that of glycyrrhizic acid.
| Transcription Factor Family | Number Identified (in one study) mdpi.com | Reported Association with Terpenoid Metabolism |
| bHLH | 82 | Yes mdpi.comresearchgate.net |
| MYB | 74 | Yes mdpi.comresearchgate.net |
| C2H2 | 64 | Not specified |
| AP2/ERF | 60 | Yes mdpi.comresearchgate.netresearchgate.net |
| WRKY | 59 | Yes mdpi.com |
| bZIP | 47 | Yes mdpi.com |
| MYB-related | 45 | Yes mdpi.comresearchgate.net |
| NAC | 44 | Yes |
| C3H | 41 | Not specified |
| HB-HD-ZIP | 35 | Not specified |
This table is based on data from an integrated analysis of mRNA and microRNA in Glycyrrhiza uralensis Fisch.
Post-transcriptional regulation plays a significant role in fine-tuning the biosynthesis of glycyrrhizic acid. This level of control is primarily mediated by microRNAs (miRNAs) and alternative splicing (AS) events. mdpi.com
MicroRNAs are small, non-coding RNA molecules that negatively regulate their target genes, typically by promoting mRNA degradation or inhibiting translation. mdpi.comfafu.edu.cn In the context of glycyrrhizic acid biosynthesis, miRNAs can exert their influence in two main ways. Firstly, they can directly target the structural genes of the pathway. Secondly, they can target the genes of regulatory proteins, such as transcription factors and transcriptional regulators, that control the expression of the structural genes. mdpi.com A study on G. uralensis identified that miRNAs potentially target four structural genes. mdpi.comnih.gov Furthermore, hundreds of miRNAs were found to potentially regulate the TFs, TRs, and protein kinases associated with glycyrrhizic acid synthesis, indicating a complex, multi-layered regulatory system. mdpi.comnih.gov
Alternative splicing is a process where a single gene can produce multiple different mRNA transcripts, and consequently, different proteins. nih.gov This mechanism adds another layer of regulatory complexity. AS has been observed in the structural genes of the glycyrrhizic acid pathway. mdpi.comnih.gov For example, analysis revealed that 17 structural genes involved in the pathway exhibited AS. mdpi.com The gene for 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) was found to have four different transcripts, while squalene synthase (SQS) and the key P450s (CYP88D6 and CYP72A154) each had two transcripts. mdpi.com These splicing events can potentially alter the function or stability of the resulting enzymes, thereby modulating the metabolic flux through the pathway. mdpi.comnih.gov
| Regulatory Mechanism | Target | Number Identified (in one study) mdpi.comnih.gov | Potential Effect |
| MicroRNA (miRNA) | Structural Genes | 4 | Post-transcriptional silencing |
| Transcription Factors (TFs) | 150 | Indirect regulation of structural genes | |
| Transcriptional Regulators (TRs) | 34 | Indirect regulation of structural genes | |
| Alternative Splicing (AS) | Structural Genes | 17 | Production of varied enzyme isoforms |
This table summarizes findings from a comprehensive analysis based on the transcriptome and small RNAome of G. uralensis.
Influence of Environmental Stimuli on Biosynthesis
The production and accumulation of glycyrrhizic acid in licorice plants are not static but are significantly influenced by a range of external environmental stimuli. nih.gov These factors can trigger signaling pathways within the plant that lead to changes in gene expression and, consequently, the rate of biosynthesis. researchgate.net
One of the well-studied stimuli is salt stress. Studies have shown that salinity can impact the biosynthesis of secondary metabolites in Glycyrrhiza species. For instance, the application of zinc oxide nanoparticles under salt stress conditions was found to increase the content of glycyrrhizic acid in licorice roots, suggesting a redirection of metabolic resources towards medicinal compound production as part of the plant's defense response. researchgate.net
Light conditions also play a crucial role. The quality of light, such as the ratio of red to blue light, can affect the expression of genes in the glycyrrhizic acid synthesis pathway. Research on G. uralensis seedlings demonstrated that a specific red/blue light ratio (4R1B) significantly promoted the accumulation of glycyrrhizic acid by up-regulating the expression of key pathway genes, including ACAT, HMGS, HMGR, SQS, and β-AS. nih.gov
Furthermore, plant-soil interactions and the rhizosphere microbiome can influence the biosynthesis of active compounds. The diversity of microbes in the soil surrounding the roots has been linked to the expression of genes involved in producing glycyrrhizic acid, indicating that soil health and microbial communities are important environmental drivers. researchgate.net The quantity and quality of specialized metabolites in plants are ultimately determined by the complex interaction between the plant's genotype and its environment. nih.gov
Chemoenzymatic and Chemical Synthesis of Glycyrrhizic Acid Derivatives
Chemical Transformation of Glycyrrhizic Acid to Glycyrrhetinic Acid
Glycyrrhetinic acid is the aglycone (non-sugar) part of glycyrrhizic acid and is a key derivative often sought for its more potent pharmacological activities. frontiersin.orgnih.gov It is produced by the hydrolysis of glycyrrhizic acid, a process that cleaves the two glucuronic acid molecules from the triterpenoid backbone. nih.govmdpi.com
This transformation can be achieved through several methods. The primary chemical method involves acid or alkali hydrolysis. This process typically uses strong acids or bases to break the glycosidic bonds linking the sugar moieties to the glycyrrhetinic acid core. google.com However, this approach has drawbacks, including the use of large quantities of harsh reagents, which can cause environmental pollution and may also lead to the degradation of the glycyrrhetinic acid structure, thereby reducing the final yield. google.com
An alternative and often preferred method is bioconversion using enzymes. google.com This approach utilizes specific hydrolase enzymes, such as β-glucuronidase, which can selectively cleave the glucuronic acid residues from glycyrrhizic acid. researcher.life Enzymatic conversion offers several advantages over chemical hydrolysis, including higher specificity, milder reaction conditions, and a potentially higher conversion rate, making it more suitable for industrial production. google.com Glycyrrhetinic acid itself is insoluble in water but soluble in various organic solvents like ethanol (B145695) and methanol. frontiersin.org
Synthetic Approaches for Dipotassium (B57713) Glycyrrhizinate
Dipotassium glycyrrhizinate, a potassium salt of glycyrrhizic acid, is a compound of significant interest due to its various applications. Its synthesis from raw materials like licorice extract involves purification and chemical modification. Advanced methodologies focus on achieving high purity and yield in an environmentally sustainable and cost-effective manner.
Crystallization driven by pH adjustments is a widely utilized technique in the manufacturing of pharmaceuticals and their intermediates. nih.gov This method relies on the principle that the solubility of a compound with ionizable groups, such as the carboxylic acid groups in glycyrrhizic acid, is highly dependent on the pH of the solution. By carefully controlling the pH, the compound can be brought to its point of minimum solubility, inducing crystallization.
For zwitterionic compounds, which possess both acidic and basic groups, pH-modulation crystallization can be complex but offers a path to producing monodisperse particles with good filtration characteristics. nih.gov The process involves a detailed understanding of the compound's dissociation equilibrium (pKa values) to prevent uncontrolled nucleation and the formation of difficult-to-filter flocculated particles. nih.gov While the general principles of pH-controlled crystallization are well-established for various organic compounds, including those with carboxylic acid functionalities, specific documented protocols detailing this method for the industrial production of dipotassium glycyrrhizinate are not extensively described in publicly available research. However, the fundamental concepts suggest that adjusting the pH of a solution containing a salt of glycyrrhizic acid could be a viable step in its purification and crystallization process. The probability of producing specific polymorphic forms of a compound can be significantly influenced by the pH of the crystallization solution. researchgate.net
Ion-exchange chromatography is a key technology in the preparation of high-purity dipotassium glycyrrhizinate from crude extracts or other salts of glycyrrhizic acid. This method provides an energy-saving and environmentally friendly alternative to traditional chemical synthesis, with the advantage of generating no by-products. google.comgoogle.com
The process typically involves the following steps:
Dissolution : An ammonium (B1175870) salt of glycyrrhizic acid, such as monoammonium or diammonium glycyrrhizinate, is dissolved in water, sometimes with gentle heating to aid dissolution. google.comgoogle.com
Column Chromatography : The resulting solution is passed through an ion-exchange resin column. Macroporous adsorbent resins like D-101, HP-20, or D301 are commonly used. google.comgoogle.com
Washing : After the sample is loaded onto the column, it is washed thoroughly with water to remove impurities. google.comgoogle.com
Elution : A solution containing potassium ions is then used to elute the glycyrrhizic acid from the resin. The potassium ions exchange with the ammonium ions bound to the glycyrrhizic acid on the resin, forming potassium glycyrrhizinate in the eluent. Solutions of potassium hydroxide, potassium carbonate, or potassium bicarbonate at various concentrations are employed for this step. google.comgoogle.com
Concentration and Crystallization : The collected eluent, now containing the potassium salt, is concentrated by evaporation. The concentrated solution is then often mixed with an anti-solvent like ethanol to induce crystallization. google.com
Drying : The resulting crystals of potassium glycyrrhizinate are filtered and dried to yield the final product. google.com
This method has been shown to be repeatable, stable, and suitable for industrial-scale production, yielding a product with high content and controllable quality. google.comgoogle.com
Chemoenzymatic Synthesis of Glycyrrhetinic Acid Derivatives
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to produce novel derivatives of glycyrrhetinic acid. This approach offers advantages such as mild reaction conditions and reduced environmental impact. nih.gov
Lipases are versatile enzymes that can catalyze acylation and esterification reactions, often in non-aqueous media. These enzymes have been successfully used to synthesize derivatives of glycyrrhetinic acid. For example, lipase (B570770) catalysis has been employed to synthesize a mannose-diester lauric diacid-cholesterol conjugate, which can be incorporated into liposomes for targeted drug delivery. nih.gov The influence of various parameters such as the source of the lipase, solvent, temperature, and the ratio of substrate to nucleophile can be optimized to achieve high yields of the desired product. nih.gov This enzymatic approach is noted for its efficiency and the ability to produce novel compounds under mild conditions. nih.gov
| Parameter | Condition | Effect on Reaction |
| Enzyme Source | Various lipases | Influences reaction efficiency and selectivity. |
| Solvent | Non-aqueous media | Enables catalysis of reactions like acylation. nih.gov |
| Temperature | Optimized for enzyme | Affects reaction rate and enzyme stability. |
| Substrate Ratio | Varied | Determines the yield of the final product. |
This table illustrates key parameters that are optimized in lipase-catalyzed reactions for the synthesis of glycyrrhetinic acid derivatives.
Glycosylation is a crucial modification that can improve the solubility and bioavailability of natural products like glycyrrhetinic acid (GA). nih.gov Uridine diphosphate-dependent glycosyltransferases (UGTs) are enzymes that catalyze the transfer of sugar moieties to acceptor molecules.
A specific microbial UGT, UGT109A3 from Bacillus subtilis, has been characterized for its ability to glycosylate glycyrrhetinic acid. nih.gov This enzyme can attach glucose molecules to both the C3 hydroxyl group and the C30 carboxyl group of GA, resulting in the formation of a unique 3, 30-O-β-D-diglucoside-GA. nih.gov
To make this process more efficient and economical, the UGT109A3 enzyme can be coupled with a plant sucrose (B13894) synthase (SUS). This creates a biocatalytic cascade where the sugar donor, UDP-glucose, is continuously regenerated. nih.gov Using a fed-batch glycosylation approach, this system can produce significant quantities of the GA-diglucoside (e.g., 4.98 g/L in 8 hours). The resulting GA-diglucoside demonstrated a dramatic improvement in water solubility—approximately 3,400-fold higher than the parent glycyrrhetinic acid. nih.gov This highlights the potential of microbial UGTs in creating novel and more effective derivatives of glycyrrhetinic acid. nih.gov
| Product | Yield | Solubility Improvement |
| GA-diglucoside | 4.98 g/L | ~3,400-fold |
This table summarizes the production and improved solubility of a glycyrrhetinic acid derivative synthesized using UGT109A3. nih.gov
Targeted Chemical Modifications of Glycyrrhizic Acid
Targeted chemical modifications of glycyrrhizic acid (GA) are undertaken to synthesize new derivatives with enhanced or novel biological activities. nsc.runih.gov These modifications are typically focused on the functional groups present in the GA molecule, namely the carboxyl and hydroxyl groups. nih.gov
Common strategies for modification include:
Esterification and Amidation : The carboxyl groups of GA can be converted into esters or amides. This has been done using various bioactive acids or by coupling with amino acids, antibiotics, and other nitrogen-containing compounds using reagents like N,N'-dicyclohexylcarbodiimide (DCC). nsc.runih.govnih.gov
Modification of the Carbohydrate Chain : The glucuronic acid moieties can be altered. For instance, 2-desoxy-, amino-, and nitro-glycosides have been synthesized. nsc.ru The carbohydrate part can also be oxidatively split using reagents like sodium periodate (B1199274) (NaIO4). nih.gov
Modification of the Aglycone : The triterpene backbone (glycyrrhetinic acid) can also be modified. A common target is the C(11)=O group, which can be selectively reduced. nsc.ru
Synthesis of Glycopeptides : Glycyrrhizyl-analogs of known immunostimulators, such as N-acetylmuramoyldipeptide (MDP), have been synthesized, creating novel triterpene glycopeptides. nsc.runih.gov
These chemical transformations have led to the creation of a wide array of derivatives, including salts, esters, amides, ureids, carbamates, and glycopeptides, some of which have shown promise as anti-inflammatory, anti-ulcer, and antiviral agents. nsc.runih.gov
| Modification Site | Type of Reaction | Resulting Derivative |
| Carboxyl Groups | Esterification, Amidation | Esters, Amides, Glycopeptides nsc.runih.gov |
| Carbohydrate Chain | Oxidation, Substitution | 4-nitro-4-desoxy-glycosides nih.gov |
| Aglycone C(11)=O | Selective Reduction | 9(11),12-dien derivatives nsc.ru |
This table provides examples of targeted chemical modifications of glycyrrhizic acid.
Esterification Reactions (e.g., with bioactive acids)
Esterification is a significant method for modifying glycyrrhizic acid, often involving the incorporation of fragments from other bioactive acids. This approach aims to combine the pharmacological properties of glycyrrhizic acid with those of the conjugated acid, potentially leading to synergistic effects or novel therapeutic activities. Esters of glycyrrhizic acid have been successfully synthesized using a variety of bioactive acids, including aromatic and heterocyclic carboxylic acids. researchgate.netnih.gov
Examples of bioactive acids used in the esterification of glycyrrhizic acid include:
4-Nitrobenzoic acid researchgate.netnih.gov
Cinnamic acid researchgate.netnih.gov
Salicylic acid researchgate.netnih.gov
Acetylsalicylic acid researchgate.netnih.gov
Nicotinic acid researchgate.netnih.gov
Isonicotinic acid researchgate.netnih.gov
Additionally, new esters of the 18α-stereoisomer of glycyrrhizic acid (18α-GA) have been synthesized, such as sulfate (B86663), nicotinates, and 4-methoxycinnamate, further expanding the library of these derivatives. nih.gov
| Bioactive Acid Fragment | Resulting Glycyrrhizic Acid Ester Derivative | Reference |
|---|---|---|
| 4-Nitrobenzoic acid | Glycyrrhizic acid 4-nitrobenzoate (B1230335) ester | researchgate.netnih.gov |
| Cinnamic acid | Glycyrrhizic acid cinnamate (B1238496) ester | researchgate.netnih.gov |
| Salicylic acid | Glycyrrhizic acid salicylate (B1505791) ester | researchgate.netnih.gov |
| Acetylsalicylic acid | Glycyrrhizic acid acetylsalicylate ester | researchgate.netnih.gov |
| Nicotinic acid | Glycyrrhizic acid nicotinate (B505614) ester | researchgate.netnih.govnih.gov |
| Isonicotinic acid | Glycyrrhizic acid isonicotinate (B8489971) ester | researchgate.netnih.gov |
| 4-Methoxycinnamic acid | 18α-Glycyrrhizic acid 4-methoxycinnamate ester | nih.gov |
Amidation and Peptide Conjugation
The synthesis of amides and peptide conjugates represents another crucial avenue for the chemical modification of glycyrrhizic acid. These modifications can significantly alter the molecule's physicochemical properties and biological activity. Bioactive amides of glycyrrhizic acid have been synthesized utilizing methods such as the chloroanhydride technique and the N,N'-dicyclohexylcarbodiimide (DCC) method. researchgate.netnih.govresearchgate.net
A significant area of research involves the creation of triterpene glycopeptides by conjugating glycyrrhizic acid with amino acids or their esters. researchgate.netnih.gov The activated esters method, employing coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in combination with N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt), is commonly used for this purpose. researchgate.netnih.govnih.govovid.com Various amino acid esters, including alkyl (methyl, ethyl, propyl, butyl, tert-butyl) and benzyl (B1604629) esters, have been successfully conjugated to the glycyrrhizic acid backbone. researchgate.netnih.govresearchgate.net
Specific examples of amino acids and peptides conjugated to glycyrrhizic acid include:
L-amino acid methyl esters : Conjugates with valine, methionine, and glutamic acid methyl esters have been synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the condensing agent. nih.govnih.gov
L-aspartic acid : Conjugates containing two L-aspartic acid residues or their methyl esters have been synthesized. nih.gov
Phenylalanine and Cysteine : The introduction of these amino acids into the carbohydrate portion of glycyrrhizic acid has been explored. nih.gov
Nε-carbobenzyloxy-L-lysine : This protected amino acid and its esters have been conjugated to glycyrrhizic acid using activated ester methods. ovid.comresearchgate.net
The synthesis of these glycopeptides often involves coupling the carboxyl groups of the glucuronic acid residues in the carbohydrate moiety of glycyrrhizic acid with the amino group of the amino acid or peptide. nih.govnih.gov
| Amino Acid/Peptide Conjugate | Synthetic Method/Coupling Reagents | Reference |
|---|---|---|
| Alkyl/Benzyl esters of amino acids | Activated esters method (HOSu-DCC or HOBt-DCC) | researchgate.netnih.gov |
| Methyl esters of L-valine, L-methionine, L-glutamic acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | nih.govnih.gov |
| L-aspartic acid methyl ester | Not specified | nih.gov |
| Nε-carbobenzyloxy-L-lysine and its esters | Activated esters method (HOSu-DCC or HOBt-DCC) | ovid.comresearchgate.net |
| Various L-amino acids | N-hydroxyphthalimide and DCC | nih.gov |
Synthesis of Acylthioureids, Semicarbazones, Ureids, and Carbamates
Further diversification of glycyrrhizic acid derivatives has been achieved through the synthesis of compounds containing urea, thiourea, carbamate, and semicarbazone functionalities. These modifications introduce new structural motifs and potential interaction sites for biological targets. nih.govresearchgate.net
The synthesis of acylthioureids and semicarbazones of glycyrrhizic acid has been accomplished through the reaction of a penta-O-acetyl-glycyrrhizic acid triacylisothiocyanate intermediate with primary amines and hydrazines, respectively. researchgate.netnih.govresearchgate.net This multi-step process allows for the introduction of a wide range of substituents depending on the amine or hydrazine (B178648) used.
Furthermore, a series of ureids and carbamates of glycyrrhizic acid have been synthesized that incorporate 5-amino-5-desoxy-D-xylopyranose units. researchgate.netnih.govresearchgate.net These derivatives represent a complex combination of the triterpene glycoside with a modified amino sugar, creating unique hybrid structures. Among the derivatives of glycyrrhizic acid, new anti-inflammatory agents have been identified within the classes of ureids, carbamates, and thioureids. researchgate.net
| Derivative Class | Synthetic Precursor/Method | Key Reactants | Reference |
|---|---|---|---|
| Acylthioureids | Triacylisothiocyanate of penta-O-acetyl-GL | Primary amines | researchgate.netnih.govresearchgate.net |
| Semicarbazones | Triacylisothiocyanate of penta-O-acetyl-GL | Hydrazines | researchgate.netnih.govresearchgate.net |
| Ureids and Carbamates | Incorporation of 5-amino-5-desoxy-D-xylopyranose units | 5-amino-5-desoxy-D-xylopyranose | researchgate.netnih.govresearchgate.net |
Iii. Advanced Analytical Methodologies for Dipotassium Glycyrrhizate Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in the analysis of dipotassium (B57713) glycyrrhizate. They leverage the interaction of electromagnetic radiation with the molecule to yield detailed information about its structure, concentration, and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are indispensable for a comprehensive chemical analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the quantitative analysis of organic molecules, including dipotassium glycyrrhizate. nih.govmdpi.com Unlike chromatographic techniques, qNMR does not require a reference standard of the target analyte for calibration. nih.govresearchgate.net The signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance, allowing for direct quantification. nih.gov This technique is valued for its ability to provide structural information, its non-destructive nature, and straightforward sample preparation. nih.govresearchgate.net
Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is a simple, rapid, and accurate method for determining the purity of dipotassium glycyrrhizate. nih.govnih.gov This approach allows for the calibration of reference standards without relying on targeted authentic references. nih.govresearchgate.net In a typical application, an internal standard (IS) with a known purity and a signal in a clear region of the spectrum is used. For dipotassium glycyrrhizate analysis, compounds like potassium hydrogen phthalate (KHP) and fumaric acid have been successfully employed as internal standards. nih.govfitnyc.edu The purity of dipotassium glycyrrhizate is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard. Studies have demonstrated that the results obtained from the qNMR method are consistent with those from traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. nih.govresearchgate.net
| Batch No. | Internal Standard | Purity by qNMR (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| 1 | Fumaric Acid | 96.5 | 0.31 |
| 1 | Potassium Hydrogen Phthalate | 96.6 | 0.24 |
| 2 | Fumaric Acid | 97.1 | 0.29 |
| 2 | Potassium Hydrogen Phthalate | 97.2 | 0.22 |
| 3 | Fumaric Acid | 95.9 | 0.33 |
| 3 | Potassium Hydrogen Phthalate | 96.0 | 0.26 |
The data in this table is representative of typical qNMR purity assessments and is synthesized from methodology descriptions. researchgate.net
The accuracy of qNMR quantification is highly dependent on the careful optimization of experimental parameters, particularly the relaxation delay (D1) and the pulse angle. nih.govresearchgate.net The relaxation delay is the time allowed for nuclear spins to return to thermal equilibrium before the next pulse is applied. uchicago.edu To ensure accurate integration, D1 should be sufficiently long. A common rule is to set D1 to at least five times the longest longitudinal relaxation time (T1) of the protons being quantified when using a 90° pulse angle. nih.gov However, to reduce the experimental time, a smaller pulse angle, such as 30°, can be used. nih.govgmclore.org With a 30° pulse angle, the relaxation delay can be shortened, requiring D1 to be more than 1.7 times the longest T1, without compromising quantification accuracy. nih.gov The selection of these parameters is a balance between achieving maximum sensitivity and maintaining experimental efficiency. nih.govuchicago.edu
| Parameter | Optimized Value/Condition | Rationale |
|---|---|---|
| Pulse Angle | 30° | Reduces overall experiment time while maintaining quantitative accuracy. nih.gov |
| Relaxation Delay (D1) | > 7/3 times the longest T1 | Ensures near-complete relaxation of protons for accurate signal integration with a 30° pulse. nih.gov |
| Internal Standard | Potassium Hydrogen Phthalate or Fumaric Acid | Provides a stable and distinct signal for accurate quantification. nih.govmdpi.com |
| Solvent | Deuterium Oxide (D₂O) | An environmentally friendly solvent suitable for the analysis. researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com It is often used in conjunction with liquid chromatography for the detection and quantification of compounds like dipotassium glycyrrhizate. nih.gov The technique is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijprajournal.com While UV-Vis spectroscopy is a rapid and simple method, it has limitations. ijpsjournal.com One significant limitation is its lack of specificity; different compounds can have overlapping absorption spectra, which can interfere with accurate quantification, especially in complex mixtures. aatbio.com Furthermore, factors such as stray light, solvent effects, and the presence of suspended particles can lead to inaccurate measurements. ijpsjournal.comaatbio.com Therefore, while useful for routine analysis, it is often employed as a detection method for a separation technique like HPLC to ensure specificity. nih.gov
Mass Spectrometry (MS) is a powerful tool for the analysis of complex mixtures and is widely used for the metabolite profiling of natural products like licorice root. nih.govsigmaaldrich.com When coupled with a separation technique such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it allows for the identification and relative quantification of a wide range of compounds. nih.govnih.gov In the context of licorice analysis, LC-MS has been applied to characterize saponins and phenolic compounds in root extracts. nih.govresearchgate.net Full scan LC-MS/MS fragmentation of protonated or deprotonated molecular ions provides diagnostic fragment ions. nih.govresearchgate.net This fragmentation pattern offers detailed structural information about the triterpene skeleton and the nature of its substituents, aiding in the identification of glycyrrhizin (B1671929) and related metabolites. nih.govnih.gov This comprehensive profiling is crucial for understanding the chemical diversity of different Glycyrrhiza species. nih.gov
Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy provides valuable information for the structural elucidation and identification of metabolites in complex mixtures. nih.gov A key advantage of 13C-NMR is its large chemical shift range (typically 0-220 ppm) compared to 1H-NMR, which results in greater signal dispersion and less spectral overlap. nih.gov This makes it particularly useful for analyzing complex samples like plant extracts. researchgate.net In 13C-NMR spectra of small metabolites at natural abundance, signals typically appear as sharp singlets (with proton decoupling), which simplifies analysis. nih.gov This technique directly probes the carbon backbone of molecules, providing definitive information for identifying known compounds by comparing experimental chemical shifts with database values. chemrxiv.org Although its sensitivity is inherently lower than 1H-NMR due to the low natural abundance of the 13C isotope, advancements in instrumentation have made it a feasible and highly informative tool for metabolite identification. nih.govnih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For dipotassium glycyrrhizate, several chromatographic methods have been developed and validated, offering high degrees of sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. nih.gov It is one of the most successfully and commonly utilized methods for the quantitative analysis of glycyrrhizinates in various products. nih.gov The technique's reliability has been demonstrated in comparisons with other methods, such as quantitative nuclear magnetic resonance (qNMR), where results from HPLC with ultraviolet detection were found to be consistent. mdpi.com
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.com For the analysis of dipotassium glycyrrhizate, octadecylsilyl (ODS) modified silica gel, known as C18, is the most widely used stationary phase. fujifilm.com C18 columns are preferred because their long hydrocarbon chains provide excellent hydrophobic separation power and high surface area coverage, which is ideal for retaining and resolving triterpenoid (B12794562) saponins like dipotassium glycyrrhizate. phenomenex.comthermofisher.com
Several studies have established specific C18 columns for the analysis of glycyrrhizates, demonstrating the versatility and robustness of this approach.
| Column Brand/Type | Particle Size (µm) | Dimensions (mm) | Application Context | Source |
|---|---|---|---|---|
| Shim-pack VP-ODS | 5 | 150 × 4.6 | Simultaneous analysis in cosmetics | shimadzu.com |
| Inertsil ODS-3 | Not Specified | Not Specified | LC-MS/MS analysis in human plasma | nih.gov |
| Luna C18 (2) | 5 | Not Specified | Quantitative determination in nasal spray | eco-vector.com |
The composition of the mobile phase is a critical parameter that dictates the retention, resolution, and peak shape of the analyte. sphinxsai.com Optimization involves adjusting solvent ratios, pH, and the inclusion of additives. sphinxsai.com For the analysis of dipotassium glycyrrhizate, particularly in complex matrices like cosmetics, mobile phase additives are crucial. Sodium perchlorate, for instance, is employed to improve the simultaneous analysis of dipotassium glycyrrhizate and other highly polar compounds. shimadzu.com
The addition of sodium perchlorate to the mobile phase can increase the retention of highly ionic compounds through a "salting-out" effect. osaka-soda.co.jp It can also act as a hydrophilic ion-pairing agent, neutralizing the charge on basic compounds and improving peak shape. osaka-soda.co.jp This allows for the effective retention and separation of compounds that are typically difficult to analyze on a C18 column. shimadzu.com An example of an optimized gradient elution program for the simultaneous analysis of dipotassium glycyrrhizate (GK2) and tranexamic acid (TA) is detailed below.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.00 | 98 | 2 |
| 9.00 | 10 | 90 |
| 12.00 | 10 | 90 |
| 12.01 | 98 | 2 |
| 15.00 | 98 | 2 |
Mobile Phase A: 100 mM NaClO₄ in 10 mmol/L (Sodium) phosphate buffer (pH 2.6). Mobile Phase B: 100 mM NaClO₄ in acetonitrile. shimadzu.com
The Photodiode Array (PDA) detector is a powerful tool used in HPLC that enhances analytical confidence. Unlike standard UV-Vis detectors that measure absorbance at a single wavelength, a PDA detector scans a range of wavelengths simultaneously, generating a complete UV-Vis spectrum for each point in the chromatogram. nih.govmdpi.com
This capability is particularly valuable for the analysis of dipotassium glycyrrhizate in complex samples such as cosmetics, where matrix components can interfere with the analyte peak. shimadzu.com The UV spectrum obtained with a PDA detector provides an additional layer of identification, confirming the peak's identity and assessing its purity by comparing its spectrum to that of a known standard. shimadzu.comshimadzu.com For glycyrrhizinates, detection is commonly performed at wavelengths around 250-254 nm. shimadzu.comnih.gov
Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate non-volatile mixtures. nih.gov It serves as a rapid and cost-effective method for the qualitative identification of compounds. mdpi.com In the context of dipotassium glycyrrhizate, TLC can be used as a preliminary screening tool for identity and to detect gross adulteration in raw materials. researchgate.net
The process involves spotting the sample onto a plate coated with a stationary phase, such as silica gel. The plate is then placed in a chamber with a mobile phase, which moves up the plate by capillary action. Different components travel at different rates, resulting in separation. Visualization is typically achieved by spraying the plate with a reagent that reacts with the compound of interest to produce colored spots. nih.govavantiresearch.com
Beyond conventional HPLC and TLC, more advanced chromatographic techniques offer enhanced resolution, sensitivity, and specificity for the analysis of dipotassium glycyrrhizate.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of TLC that provides improved resolution, higher sensitivity, and the potential for accurate quantification through densitometric scanning. nih.gov A validated Reverse Phase HPTLC (RP-HPTLC) method has been developed for the quantification of glycyrrhizin. nih.gov This method was found to be simple, accurate, and reproducible for analyzing glycyrrhizin in botanical materials and herbal formulations. nih.gov
| Parameter | Description |
|---|---|
| Stationary Phase | Glass plates coated with RP-18 silica gel 60 F254S |
| Mobile Phase | Methanol:Water (7:3, v/v) |
| Detection Wavelength | 256 nm (densitometric scanning) |
| Rf Value | 0.63 ± 0.01 |
| Linearity Range | 2000–7000 ng/band (R² = 0.9986) |
| Accuracy (Recovery) | 98.87–99.50% |
Source: nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for quantifying trace levels of compounds in complex biological matrices. A highly sensitive LC-MS/MS method has been validated for the simultaneous determination of glycyrrhizin (GL) and its primary metabolite, glycyrrhetinic acid (GA), in human plasma. nih.gov The method utilizes tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, providing outstanding specificity. nih.govresearchgate.net
| Parameter | Description |
|---|---|
| Chromatography | Inertsil ODS-3 column |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (GL) | m/z 823 → 453 |
| Linearity Range (GL) | 0.5–200 ng/mL |
Source: nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful analytical technique, but it is generally not suitable for the direct analysis of dipotassium glycyrrhizate. The compound is a large, polar, non-volatile salt, which makes it incompatible with the volatilization requirements of gas chromatography. Direct injection into a GC system would lead to decomposition rather than vaporization. While chemical derivatization could be employed to convert the analyte into a more volatile form, this process adds complexity and potential sources of error. Therefore, LC-MS is the preferred and more direct mass spectrometric method for the analysis of dipotassium glycyrrhizate.
High-Performance Liquid Chromatography (HPLC)
Validation Parameters in Analytical Method Development
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. For dipotassium glycyrrhizate, this involves a comprehensive evaluation of the method's performance characteristics. A quantitative 1H Nuclear Magnetic Resonance (qNMR) method has been successfully developed and validated for assessing the purity of dipotassium glycyrrhizinate, demonstrating its reliability and accuracy. mdpi.comnih.gov
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the analysis of dipotassium glycyrrhizinate by qNMR, specificity was established by comparing the 1H-NMR spectra of the pure compound, the internal standards (IS) used for quantification, and a mixture of them. mdpi.com
Research using Fumaric Acid (FA) and Potassium Hydrogen Phthalate (KHP) as internal standards demonstrated excellent signal separation. mdpi.com The characteristic quantification signal for dipotassium glycyrrhizinate at δ 5.68 ppm (H-12) did not overlap with the signals from FA (δ 6.52 ppm) or KHP (δ 7.43 ppm and 7.50 ppm). mdpi.comresearchgate.net The baseline in the relevant spectral region was observed to be flat and straight, with no interfering signals present, confirming that the method is highly specific and selective for dipotassium glycyrrhizinate. mdpi.comresearchgate.net
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. nih.gov
For the qNMR method, linearity was evaluated by preparing standard solutions at six different concentration levels. mdpi.com The analysis yielded a strong linear relationship, with a correlation coefficient (r²) of 0.9996 when plotted against both Fumaric Acid and Potassium Hydrogen Phthalate internal standards. mdpi.com This indicates a high degree of linearity across the tested concentration ranges. mdpi.com
| Internal Standard | Range (w/w) | Linear Regression Equation | Correlation Coefficient (r²) |
|---|---|---|---|
| Fumaric Acid (FA) | 4.02 – 30.37 | y = 0.0571x + 0.0237 | 0.9996 |
| Potassium Hydrogen Phthalate (KHP) | 3.96 – 29.93 | y = 0.0503x + 0.0207 | 0.9996 |
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. thyroid.org It is commonly expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. thyroid.org Reproducibility assesses the precision between different laboratories.
The precision of the qNMR method was determined by performing six replicate measurements of a sample mixture. The RSD values were exceptionally low, at 0.31% (with FA) and 0.24% (with KHP), indicating high precision. mdpi.com Reproducibility was assessed by analyzing six independently prepared solutions of the same concentration, yielding RSD values of 0.67% and 0.57%, respectively, which confirms the method's high reproducibility. mdpi.comresearchgate.net
Accuracy was evaluated through a recovery test. The average recovery rates were found to be 99.29% (with FA) and 99.90% (with KHP), with RSD values within 2.0%, demonstrating the excellent accuracy of the proposed method. mdpi.com
| Parameter | Internal Standard | Result (RSD %) | Average Recovery (%) |
|---|---|---|---|
| Precision | Fumaric Acid (FA) | 0.31% | - |
| Potassium Hydrogen Phthalate (KHP) | 0.24% | - | |
| Reproducibility | Fumaric Acid (FA) | 0.67% | - |
| Potassium Hydrogen Phthalate (KHP) | 0.57% | - | |
| Accuracy | Fumaric Acid (FA) | <2.0% | 99.29% |
| Potassium Hydrogen Phthalate (KHP) | <2.0% | 99.90% |
The stability of the analytical solutions is a critical parameter to ensure that the concentration of the analyte does not change over the course of the analysis, which could lead to erroneous results. For the qNMR analysis of dipotassium glycyrrhizinate, the stability of the sample solution was monitored at ambient temperature over a 24-hour period. mdpi.com
The analysis at different time points (0, 1, 2, 4, 8, 12, and 24 hours) showed that the RSD values were within 0.5%. mdpi.com This low level of variation confirms that the sample solution of dipotassium glycyrrhizinate in the NMR sample tube is stable for at least 24 hours under ambient conditions, ensuring the integrity of the quantification results over a typical analytical run. mdpi.com
Iv. Molecular and Cellular Mechanisms of Action of Liquorice Dipotassium
Enzyme Inhibition and Modulation
A cornerstone of the molecular action of liquorice dipotassium (B57713) is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) by its active metabolite, glycyrrhetinic acid. nih.govnih.gov This enzyme is critical for converting biologically active cortisol into its inactive form, cortisone. scbt.com By inhibiting 11β-HSD2, glycyrrhetinic acid allows for an increase in local concentrations of active cortisol in tissues where the enzyme is present, such as the kidneys. nih.govnih.gov This mechanism effectively shields mineralocorticoid receptors from being activated by glucocorticoids. nih.gov
The inhibition of 11β-HSD2 is a well-documented effect of licorice consumption and can lead to a state of apparent mineralocorticoid excess. nih.gov Research has shown that glycyrrhizic acid (GA), the parent compound of glycyrrhetinic acid, competitively inhibits 11β-HSD2 enzymatic activity. nih.gov Furthermore, chronic administration of high doses of GA has been observed to suppress both the protein and mRNA expression of 11β-HSD2 in vivo. nih.gov The development of selective inhibitors for 11β-HSD enzymes is an area of significant research, with various glycyrrhetinic acid derivatives being studied to understand the structure-activity relationship for potent and selective inhibition. nih.gov
Dipotassium glycyrrhizinate and its related compounds have been shown to inhibit the activity of hyaluronidase (B3051955). treasureactives.comselectbotanical.com This enzyme is responsible for the breakdown of hyaluronic acid, a key component of the extracellular matrix. treasureactives.com The inhibition of hyaluronidase is considered one of the anti-inflammatory actions of dipotassium glycyrrhizinate, as the enzyme is active during inflammatory processes. selectbotanical.comnih.gov By preventing the degradation of hyaluronic acid, dipotassium glycyrrhizinate helps to maintain the integrity of the extracellular matrix and can reduce inflammation and allergic reactions. treasureactives.comnih.gov
Studies have demonstrated that glycyrrhizin (B1671929) inhibits bovine testis hyaluronidase in a dose-dependent manner. nih.gov In one study, glycyrrhizin was the most effective inhibitor of bovine testis hyaluronidase among several compounds tested, with 50% inhibition occurring at a concentration of approximately 3 µM. nih.gov Interestingly, its aglycone, glycyrrhetinic acid, did not show a detectable effect on hyaluronidase activity at similar concentrations, suggesting the sugar portion of the glycyrrhizin molecule is important for this specific enzymatic inhibition. nih.govnih.gov Further research has quantified the inhibitory effect, showing that dipotassium glycyrrhizinate can inhibit hyaluronidase activity in a dose-dependent fashion. researchgate.net
Table 1: Inhibition of Hyaluronidase Activity by Dipotassium Glycyrrhizinate
| Concentration of Dipotassium Glycyrrhizinate | Percentage of Inhibition |
|---|---|
| 0.05% | 19.6% researchgate.net |
| 0.1% | 29.55% researchgate.net |
| 0.5% | 39.49% researchgate.net |
Research has demonstrated that glycyrrhetinic acid, the aglycone of dipotassium glycyrrhizinate, and its derivatives can inhibit the activity of mammalian DNA polymerases. nih.govnih.gov Eukaryotic cells possess multiple DNA polymerases classified into families A, B, X, and Y, which are essential for DNA replication and repair. nih.gov
In a comparative study of glycyrrhizin, dipotassium glycyrrhizinate, and glycyrrhetinic acid, glycyrrhetinic acid was identified as the most potent inhibitor of mammalian polymerases α, β, κ, and λ. nih.gov Glycyrrhizin and dipotassium glycyrrhizinate showed only moderate inhibition in comparison. nih.gov The pentacyclic triterpenoid (B12794562) structure of glycyrrhetinic acid is considered crucial for this inhibitory activity. nih.gov Further studies have explored other derivatives of glycyrrhetinic acid, finding that those containing a keto-group in the triterpene framework were moderate inhibitors of DNA polymerase β. researchgate.net This inhibitory action on DNA polymerases suggests a potential mechanism for the anti-inflammatory and other biological activities of these compounds. nih.govnih.gov
Cellular Signaling Pathway Modulation
A significant mechanism underlying the anti-inflammatory effects of dipotassium glycyrrhizinate is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govmdpi.com
Glycyrrhizic acid (GA) and its metabolite, glycyrrhetinic acid, have been shown to block NF-κB activation. nih.govnih.gov The mechanism involves preventing the degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By blocking IκBα phosphorylation, the release and subsequent translocation of the active p65 subunit of NF-κB to the nucleus are inhibited. nih.govnih.gov This suppression of NF-κB activation has been observed in various cell types and experimental models. nih.govmdpi.com Studies have also indicated that this inhibition can be mediated through the suppression of upstream signaling molecules like IRAK2 and TRAF6. mdpi.comnih.govusp.br
The inhibition of the NF-κB signaling pathway by dipotassium glycyrrhizinate and its derivatives leads to the downstream suppression of various pro-inflammatory genes. nih.govnih.gov This results in a significant reduction in the expression and release of key pro-inflammatory cytokines and enzymes.
Studies have consistently shown that treatment with dipotassium glycyrrhizinate or glycyrrhizic acid reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govmdpi.comnih.gov For instance, in vivo studies have demonstrated that dipotassium glycyrrhizinate treatment can lower the expression of TNF-α, IL-1β, and IL-6 in inflamed tissues. mdpi.com Furthermore, the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins (B1171923), is also effectively inhibited. nih.govnih.govoup.com This broad suppression of inflammatory mediators is a direct consequence of blocking NF-κB activation and is central to the compound's anti-inflammatory properties. nih.govnih.gov
Table 2: Effect of Dipotassium Glycyrrhizinate (DPG) on Pro-inflammatory Gene Expression
| Gene/Protein | Effect Observed | Experimental Context |
|---|---|---|
| TNF-α | Reduced expression nih.govmdpi.comnih.gov | In vivo skin wound healing model nih.govnih.gov, In vivo colitis model mdpi.com |
| IL-1β | Reduced expression mdpi.com | In vivo colitis model mdpi.com |
| IL-6 | Reduced expression mdpi.com | In vivo colitis model mdpi.com |
| IL-8 | Reduced expression nih.govnih.gov | In vivo skin wound healing model nih.govnih.gov |
| COX-2 | Reduced expression nih.govnih.gov | In vivo skin wound healing model nih.govnih.gov |
| NF-κB | Reduced expression nih.govnih.gov | In vivo skin wound healing model nih.govnih.gov |
Inhibition of NF-κB Signaling Pathway Activation
Downregulation of Interleukin-1 Receptor-Associated Kinase 2 (IRAK2) and TRAF6
Dipotassium glycyrrhizinate has been shown to attenuate the inflammatory process by reducing the expression of key pro-inflammatory mediators. nih.gov Among these is Interleukin-1 Receptor-Associated Kinase 2 (IRAK2), a critical component in the signaling cascade initiated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). mdpi.comnih.gov In immune and inflammatory cells, IRAK2-mediated signaling is crucial for the early activation of Nuclear Factor-kappa B (NF-κB) and the subsequent induction of inflammatory genes. nih.gov Research from studies on skin wound healing has demonstrated that topical treatment with DPG significantly reduces the gene expression of IRAK2. nih.govresearchgate.net
This signaling pathway also involves TNF receptor-associated factor 6 (TRAF6), a downstream signal transducer that interacts with the IRAK family. nih.gov The interaction between IRAK2 and TRAF6 is rate-limiting for the sustained, later phase of pro-inflammatory cytokine production. cornell.edu The mechanism by which DPG influences this axis is linked to the regulation of specific microRNAs that target these signaling proteins. nih.govnih.gov
Role of MicroRNAs (e.g., miR-16, miR-146a) in NF-κB Suppression
MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation, including the fine-tuning of inflammatory responses. nih.gov One of the most significant miRNAs in this context is miR-146a, which functions as a negative feedback regulator of the NF-κB pathway. nih.gov The gene for miR-146a is itself activated by NF-κB in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines. nih.govresearchgate.net
Once expressed, miR-146a directly targets the messenger RNAs of TRAF6 and IRAK1 (a homolog of IRAK2), leading to their translational repression and degradation. nih.govnih.gov By downregulating these key signal transducers, miR-146a effectively dampens the NF-κB signaling cascade, thus terminating or reducing the inflammatory response. nih.gov This miRNA has a protective role against inflammation, and its suppression can lead to enhanced expression of cytokines like IL-6 and TNF-α. plos.org Studies have indicated that DPG can exert effects on cancer cell lines by targeting microRNAs through the NF-κB signaling pathway. researchgate.net In experimental analyses of miRNA expression, miR-16 is sometimes used as a loading control for normalization purposes. researchgate.net
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of parallel signaling cascades that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. news-medical.net The three prominent MAPK systems in mammalian cells are the extracellular signal-regulated kinase (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.gov Therapeutic agents found in licorice have been shown to attenuate the MAPK cell signaling pathway by inhibiting these key proteins, thereby reducing the inflammatory response. nih.gov
The action of DPG on MAPK signaling can also be indirect. The pro-inflammatory molecule HMGB1 is known to activate MAPK pathways upon binding to its receptor, RAGE. nih.govresearchgate.net By inhibiting HMGB1 activity and its interaction with RAGE, DPG can prevent this downstream activation of MAPK signaling, further contributing to its anti-inflammatory effects. nih.govnih.gov
Inhibition of High Mobility Group Box-1 (HMGB1) Activity
High Mobility Group Box-1 (HMGB1) is a DNA-binding nuclear protein that can be released from injured or activated immune cells, where it functions as a potent pro-inflammatory cytokine or "alarmin". plos.orgresearchgate.net Dipotassium glycyrrhizinate is a direct inhibitor of HMGB1 activity. plos.orgdntb.gov.ua This inhibitory effect is a cornerstone of its anti-inflammatory mechanism. nih.gov Studies suggest that glycyrrhizin, the parent compound of DPG, can physically bind to HMGB1, effectively trapping it and preventing it from interacting with its cell surface receptors. semanticscholar.org This action significantly reduces intestinal inflammation in animal models of colitis and has been shown to suppress oxidative stress mediators like iNOS and COX-2 in an HMGB1-dependent manner. nih.govnih.gov
Reduction of Extracellular HMGB1 Release from Cells
A key mechanism by which DPG inhibits HMGB1 activity is by preventing its secretion into the extracellular space. plos.org In vitro studies have demonstrated that DPG significantly reduces the release of HMGB1 from various cell lines, including human colon adenocarcinoma cells (HT29 and Caco2) and murine macrophages (RAW 264.7). nih.govresearchgate.net This effect was observed in cells stimulated with LPS, with a significant decrease in extracellular HMGB1 protein levels measured in cell culture supernatants. plos.org Furthermore, in vivo research on mice with DSS-induced colitis showed that HMGB1, which is abundantly present in the feces of diseased mice, is strongly reduced by DPG treatment. nih.govresearchgate.net
| Experimental Model | Cell/Tissue Type | Key Finding | Reference |
|---|---|---|---|
| In Vitro | Human Colon Adenocarcinoma (Caco2, HT29) | Significantly decreased release of extracellular HMGB1 starting at 24 hours. | nih.govplos.org |
| In Vitro | Murine Macrophage (RAW 264.7) | Significantly decreased release of extracellular HMGB1 at 48 hours. | nih.govplos.org |
| In Vivo (DSS-Induced Colitis) | Feces of C57BL/6 mice | Strongly reduced levels of HMGB1. | nih.govplos.org |
Modulation of HMGB1 Receptors (e.g., RAGE, TLR4)
Extracellular HMGB1 exerts its pro-inflammatory effects by binding to cell surface receptors, primarily the Receptor for Advanced Glycation End Products (RAGE) and Toll-like Receptor 4 (TLR4). plos.orgmdpi.com The interaction of HMGB1 with these receptors triggers downstream signaling that upregulates pro-inflammatory mediators. nih.govmdpi.com In addition to inhibiting HMGB1 directly, DPG also modulates the expression of its receptors. plos.org In murine models of colitis, treatment with DPG resulted in a clear and dramatic decrease in the mRNA expression levels of both RAGE and TLR4 in colonic tissue samples compared to untreated colitis models. nih.govresearchgate.net This downregulation of HMGB1 receptors further suggests that the anti-inflammatory activity of DPG is based on a comprehensive HMGB1 inhibitory mechanism. nih.gov
| Receptor | Experimental Model | Effect | Reference |
|---|---|---|---|
| RAGE (Receptor for Advanced Glycation End Products) | In Vivo (DSS-Induced Colitis in mice) | Significantly decreased mRNA levels in colonic tissue. | nih.govplos.org |
| TLR4 (Toll-like Receptor 4) | In Vivo (DSS-Induced Colitis in mice) | Significantly decreased mRNA levels in colonic tissue. | nih.govplos.org |
Influence on AMPK Signaling
Beyond its classical anti-inflammatory mechanisms, recent research has uncovered a novel target for DPG: the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov AMPK is a crucial sensor of cellular energy status, playing a pivotal role in maintaining energy homeostasis. frontiersin.orgnih.gov A 2015 study demonstrated for the first time that AMPK is a target of DPG, revealing a dual mechanism by which the compound suppresses oxidative stress during inflammation. nih.gov
The study found that in LPS-stimulated macrophages, DPG reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a time-dependent manner through two distinct pathways. At a later time point, DPG reduces both iNOS and COX-2 through the established HMGB1-dependent mechanism. However, at an earlier time point, it reduces COX-2 alone through a mechanism mediated by the phosphorylation of AMPK. nih.gov This finding clarifies a more complex mechanism of action for DPG and links the body's anti-oxidative responses with energy homeostasis. nih.gov
Immunomodulatory Effects at the Cellular Level
Enhancement of Interferon Production
While dipotassium glycyrrhizinate is noted for its antiviral properties, the specific molecular mechanisms detailing its direct enhancement of interferon (IFN) production are not extensively characterized in publicly available research. researchgate.netnih.gov Interferons are a group of signaling proteins crucial for the innate immune response to viral infections. patsnap.comyoutube.com They are produced by infected cells and act to "interfere" with viral replication and activate other immune cells. youtube.comfrontiersin.org The antiviral activity of dipotassium glycyrrhizinate is well-documented, but it may be mediated through various pathways, and further research is needed to elucidate its precise role in modulating the production of specific interferons like IFN-α, IFN-β, or IFN-γ. researchgate.netpatsnap.com
Modulation of Macrophage Efferocytosis
Efferocytosis is the process by which dying (apoptotic) cells are cleared by phagocytic cells, primarily macrophages. This process is fundamental for maintaining tissue homeostasis and resolving inflammation. Dipotassium glycyrrhizinate has been shown to enhance the efferocytosis activity of macrophages. This enhancement is a key aspect of its anti-inflammatory mechanism, as the efficient removal of apoptotic cells prevents them from undergoing secondary necrosis, which would release pro-inflammatory contents.
Regulation of Apoptotic Cell Recognition and Uptake
Research indicates that dipotassium glycyrrhizinate promotes the ability of macrophages to recognize and engulf apoptotic cells. This involves the modulation of specific receptors and signaling pathways on the macrophage surface that are responsible for identifying signals exposed on dying cells. By improving the recognition and subsequent uptake of these cells, the compound helps to ensure a swift and efficient clearance process, thereby preventing the accumulation of dead cells and mitigating inflammatory responses.
Effects on Efferocytosis-Related Molecules (e.g., MERTK, LRP1, LXRα, ABCA1, Rac1)
The enhancement of efferocytosis by dipotassium glycyrrhizinate is linked to its influence on several key molecules involved in the process. Studies have demonstrated that the compound can significantly increase the expression of molecules involved in the recognition, uptake, and metabolism of apoptotic cells.
Recognition Receptors: Expression of MERTK (Mer Tyrosine Kinase) and LRP1 (LDL Receptor-Related Protein 1), which are crucial for recognizing apoptotic cells, is significantly increased.
Metabolic Regulators: Following efferocytosis, the expression of LXRα (Liver X Receptor alpha) and ABCA1 (ATP Binding Cassette Subfamily A Member 1) is enhanced. These molecules are involved in processing the lipids and cholesterol ingested from the apoptotic cells.
Uptake Machinery: The activity of Rac1, a small GTPase that regulates the cytoskeletal rearrangements necessary for engulfing apoptotic cells, is also increased in the presence of dead cells.
The coordinated upregulation of these molecules suggests a multi-faceted mechanism by which dipotassium glycyrrhizinate boosts the entire efferocytosis process, from recognition to final metabolic processing.
Table 1: Effect of Dipotassium Glycyrrhizinate on Efferocytosis-Related Molecules
| Molecule | Function in Efferocytosis | Effect of Dipotassium Glycyrrhizinate |
|---|---|---|
| MERTK | Recognition of apoptotic cells | Significantly increased expression |
| LRP1 | Recognition of apoptotic cells | Significantly increased expression |
| LXRα | Metabolism of engulfed lipids | Enhanced expression after efferocytosis |
| ABCA1 | Cholesterol efflux | Enhanced expression after efferocytosis |
| Rac1 | Cytoskeletal rearrangement for uptake | Increased activity |
Influence on Lymphocyte Proliferation and CD4+/CD8+ Ratios in Model Systems
Antioxidant Mechanisms at the Cellular and Molecular Level
Dipotassium glycyrrhizinate possesses significant antioxidant properties, contributing to its protective effects against cellular damage. researchgate.netnih.gov Its mechanisms involve both direct action on reactive oxygen species (ROS) and the modulation of the body's endogenous antioxidant systems. Oxidative stress, caused by an imbalance between free radical production and antioxidant defenses, is implicated in numerous inflammatory and degenerative conditions. nih.govnih.gov
The antioxidant action of dipotassium glycyrrhizinate includes:
Modulation of Intracellular Glutathione (B108866): Studies have shown that the compound can influence intracellular levels of glutathione (GSH), a critical antioxidant. francis-press.com In some contexts, such as targeting over-activated lung fibroblasts, dipotassium glycyrrhizinate was found to deplete intracellular glutathione, leading to apoptosis of these fibrotic cells. francis-press.com This suggests a targeted mechanism where it can modulate the cellular redox state to achieve a therapeutic effect.
Enhancement of Antioxidant Enzymes: The compound is thought to bolster the body's natural antioxidant defenses by increasing the levels and activity of key antioxidant enzymes. These include Superoxide (B77818) Dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and Glutathione Peroxidase (GPx), which then neutralizes hydrogen peroxide into water. researchgate.netyoutube.com By enhancing these enzymatic pathways, dipotassium glycyrrhizinate helps to efficiently neutralize harmful free radicals.
Inhibition of Nitric Oxide (NO) Synthesis: Research on the related compound glycyrrhizin has demonstrated an ability to inhibit the synthesis of nitric oxide, which can contribute to oxidative stress and inflammation when produced in excess. nih.gov
Table 2: Summary of Antioxidant Mechanisms of Dipotassium Glycyrrhizinate
| Mechanism | Description | Key Molecules Involved |
|---|---|---|
| Redox State Modulation | Influences the balance of intracellular antioxidants to induce specific cellular responses (e.g., apoptosis in fibrotic cells). | Glutathione (GSH) |
| Enzymatic Defense Enhancement | Increases the activity of endogenous enzymes that neutralize reactive oxygen species. | Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx) |
| Free Radical Scavenging | Directly neutralizes harmful free radicals and inhibits the production of others. | Nitric Oxide (NO) |
Direct Scavenging of Free Radicals
Dipotassium glycyrrhizinate, a flavonoid compound, possesses potent antioxidant activity, which includes the ability to directly neutralize harmful free radicals njchm.comrxweb-prd.com. Free radicals are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids, contributing to cellular injury and disease pathogenesis patsnap.comoatext.com. The compound's capacity to scavenge these reactive species is a primary component of its protective effects patsnap.com.
Research has demonstrated that Dipotassium glycyrrhizinate can effectively inhibit the generation of reactive oxygen species (ROS) njchm.comrxweb-prd.com. In comparative studies, its efficacy in inhibiting ROS production has been highlighted, underscoring its role as a direct antioxidant njchm.com. The superoxide anion radical is one of the most common and damaging ROS formed within the body, serving as a precursor to more reactive species myskinrecipes.com. While Dipotassium glycyrrhizinate has been shown to suppress ROS in general, studies on its parent compound, glycyrrhizin, have provided more specific insights. One study found that glycyrrhizin and its aglycone, glycyrrhetinic acid, effectively scavenged 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, although they did not appear to scavenge hydroxyl or superoxide anion radicals directly in the tested models antiox.org. This suggests that the radical-scavenging activity may be specific to certain types of free radicals.
Table 1: Summary of Research on Direct Radical Scavenging
| Compound | Radical/Species Targeted | Observed Effect | Reference |
|---|---|---|---|
| Dipotassium Glycyrrhizinate | Reactive Oxygen Species (ROS) | Effectively inhibits production | njchm.comrxweb-prd.com |
| Glycyrrhizin / Glycyrrhetinic Acid | 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals | Scavenged DPPH radicals | antiox.org |
| Glycyrrhizin / Glycyrrhetinic Acid | Hydroxyl radicals | Did not scavenge | antiox.org |
| Glycyrrhizin / Glycyrrhetinic Acid | Superoxide anion radicals | Did not scavenge | antiox.org |
Upregulation of Endogenous Antioxidant Enzyme Levels (e.g., Superoxide Dismutase, Glutathione Peroxidase)
Beyond its direct action on free radicals, Dipotassium glycyrrhizinate strengthens the body's innate antioxidant defense system. This system includes a range of enzymes that neutralize ROS, with Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) being among the most crucial researchgate.net. Dipotassium glycyrrhizinate has been shown to increase the levels of these vital antioxidant enzymes patsnap.com.
The primary role of SOD is to catalyze the conversion of the highly reactive superoxide anion into hydrogen peroxide and molecular oxygen, which are less harmful researchgate.netoatext.com. GPx then works to reduce hydrogen peroxide and other hydroperoxides to water, utilizing glutathione as a reducing agent, thus preventing the formation of more dangerous hydroxyl radicals researchgate.netoatext.com.
Studies have confirmed the ability of Dipotassium glycyrrhizinate and related compounds to boost the activity of these enzymes. For instance, it has been observed to increase the levels of both SOD and GPx, contributing to the protection of liver cells from oxidative stress patsnap.com. In models using human skin fibroblasts subjected to oxidative stress, related compounds enhanced the activities of SOD and Catalase (CAT), another key antioxidant enzyme researchgate.net. This upregulation of the cellular enzymatic antioxidant shield is a significant mechanism by which Dipotassium glycyrrhizinate exerts its protective effects against oxidative damage.
Table 2: Effect of Liquorice Dipotassium on Endogenous Antioxidant Enzymes
| Enzyme | Function | Effect of Dipotassium Glycyrrhizinate | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen | Increases levels/activity | patsnap.comresearchgate.net |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and hydroperoxides to water | Increases levels/activity | patsnap.com |
Suppression of Oxidative Stress Pathways
Dipotassium glycyrrhizinate also exerts its antioxidant effects by modulating specific cellular signaling pathways involved in inflammation and oxidative stress. By intervening in these pathways, it can reduce the expression of molecules that generate and perpetuate oxidative damage.
Research in an experimental model of colitis demonstrated that Dipotassium glycyrrhizinate provides a protective effect by inhibiting oxidative stress nih.gov. This was achieved by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that produce mediators of inflammation and oxidative stress nih.gov. The study revealed a dual mechanism of action: a more immediate effect on COX-2 mediated by AMP-activated kinase (AMPK) phosphorylation, and a later, High Mobility Group Box 1 (HMGB1)-dependent inhibition of both iNOS and COX-2 nih.gov.
Furthermore, studies on its parent compound, glycyrrhizin, have shown that it can suppress the expression of various pro-inflammatory and oxidative stress-related molecules, including tumor necrosis factor-alpha (TNF-α), iNOS, interleukin-1β (IL-1β), and interleukin-6 (IL-6) plos.org. This suppression was linked to the inhibition of the p38 and JNK signaling pathways plos.org. By downregulating these pathways, Dipotassium glycyrrhizinate effectively curtails the inflammatory cascade that is closely linked with the production of reactive oxygen species, thereby protecting cells from oxidative damage patsnap.comnih.gov.
Table 3: Impact of this compound on Oxidative Stress Pathways and Mediators
| Pathway/Molecule | Role in Oxidative Stress | Effect of Dipotassium Glycyrrhizinate | Reference |
|---|---|---|---|
| iNOS | Generates nitric oxide, contributing to oxidative stress | Reduces expression | nih.govplos.org |
| COX-2 | Produces prostaglandins, involved in inflammation and oxidative stress | Reduces expression | nih.govnih.gov |
| HMGB1 | Mediates delayed inflammatory responses | Inhibits its pathway | nih.gov |
| AMPK | Energy sensing pathway, modulates inflammation | Mediates early COX-2 inhibition | nih.gov |
| TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokines that promote oxidative stress | Reduces expression | plos.org |
| p38 / JNK | Signaling pathways involved in inflammation and apoptosis | Inhibits activation | plos.org |
V. Research on Derivatives and Analogs of Glycyrrhizic Acid
Glycyrrhetinic Acid and its Glucosides
Glycyrrhetinic acid (GA) is the aglycone component of glycyrrhizic acid and a significant focus of structural modification research. mdpi.comnih.gov One key area of investigation is the attachment of sugar moieties (glycosylation) to the GA scaffold, which can significantly alter its physical and biological properties. researchgate.net
Enzymatic Glycosylation for Solubility and Bioactivity Modulation
A significant challenge in the application of glycyrrhetinic acid is its low water solubility, which can limit its bioavailability. Enzymatic glycosylation, a process utilizing enzymes like glycosyltransferases, presents a highly specific and efficient method to address this limitation. mdpi.com This biotechnological approach involves the precise transfer of sugar units to the GA molecule, often resulting in derivatives with markedly improved aqueous solubility. researchgate.netmdpi.com
The attachment of hydrophilic glucosyl moieties to the glycyrrhetinic acid structure has been shown to significantly increase water solubility. researchgate.net For instance, the enzymatic conversion of GA into its glucosides can lead to a substantial rise in solubility compared to the parent compound. This enhancement is crucial for improving the potential therapeutic efficacy and formulation possibilities of GA-based compounds. researchgate.net
| Compound | Water Solubility (µM) |
|---|---|
| Glycyrrhetinic acid (GA) | 14.8 |
| GA-3-O-β-D-glucoside | 231.6 |
| GA-30-O-β-D-glucoside | 158.4 |
This table is based on data from research on the enzymatic synthesis of glycyrrhetinic acid glucosides. researchgate.net
Structural Diversity of Glycosylated Derivatives (e.g., 3, 30-O-β-D-diglucoside)
Enzymatic methods allow for the creation of a wide array of glycosylated derivatives with high regioselectivity. Depending on the enzyme and reaction conditions used, sugar moieties can be attached at different positions on the glycyrrhetinic acid molecule, primarily at the C-3 hydroxyl and C-30 carboxyl groups. mdpi.com This leads to significant structural diversity, including monoglucosides such as GA-3-O-β-D-glucoside and GA-30-O-β-D-glucoside. researchgate.net
Further glycosylation can produce more complex structures. For example, research has led to the synthesis of diglucosides where two glucose units are attached to the GA core. One such derivative is 3, 30-O-β-D-diglucoside, where both the C-3 and C-30 positions are glycosylated. This structural diversification not only affects solubility but also provides a means to fine-tune the biological activity of the resulting compounds. mdpi.com
Synthetic Derivatives of Glycyrrhizic Acid and Glycyrrhetinic Acid
Beyond glycosylation, a variety of synthetic derivatives of both glycyrrhizic acid (GL) and glycyrrhetinic acid (GA) have been developed through chemical synthesis. These include salts, esters, and amides, created to explore new therapeutic applications and enhance activity. benthamdirect.com
Monoammonium and Diammonium Glycyrrhizinate
Monoammonium glycyrrhizinate is a salt produced through the neutralization of glycyrrhizic acid with ammonia. researchgate.netresearchgate.net The synthesis process typically involves extracting crude glycyrrhizic acid and treating it with an acidic alcohol substance. The pH is then adjusted with ammonia to precipitate the salt, which can be further purified through recrystallization to achieve high purity (≥98%). njchm.comgoogle.com It is described as an amphiphilic molecule with a hydrophobic aglycone core and hydrophilic glucuronic acid groups at both ends. researchgate.net
Diammonium glycyrrhizinate is the diammonium salt of glycyrrhizic acid, also prepared through ammonification of the parent acid. nih.govgoogle.comchemicalbook.com It is known to be metabolized in the body to glycyrrhetinic acid. nih.govtargetmol.com The preparation can involve a two-step ammonification process starting from purified glycyrrhizic acid. google.com Methods have been developed to precisely control the ammonium (B1175870) content during synthesis to ensure the product is a di-ammonium salt rather than a mono- or tri-ammonium salt. google.com
Sodium Glycyrrhizate
Sodium glycyrrhizinate is the sodium salt of glycyrrhizic acid. nih.govchemicalbook.comclearsynth.comkmpharma.in Its preparation involves reacting glycyrrhizic acid with a sodium source, such as sodium hydroxide. By controlling the reaction's pH, different salt forms, such as disodium and trisodium glycyrrhizinate, can be selectively produced. google.com For instance, trisodium glycyrrhizinate can be generated, and subsequently, through acidification with a weaker acid like glacial acetic acid, two of the less acidic carboxyl groups can be displaced to form monosodium glycyrrhizinate, which can then be converted to the disodium salt. google.com
Glycyrrhizyl Esters and Amides (e.g., amino acid conjugates)
The carboxyl groups of glycyrrhizic acid can be chemically modified to form esters and amides, significantly expanding the range of available derivatives. espublisher.comnih.govmasterorganicchemistry.com The synthesis of amides, for example, can be achieved through various methods, including the reaction of an activated carboxylic acid derivative (like an acyl halide) with an amine or the use of a dehydrating agent to couple a carboxylic acid and an amine directly. masterorganicchemistry.comyoutube.com
A particularly fruitful area of research has been the synthesis of conjugates of glycyrrhizic acid with amino acids and dipeptides. benthamdirect.comnih.gov These conjugates are typically synthesized by activating the carboxylic acid groups of GL and then reacting them with the amino group of an amino acid or peptide ester. nih.govnih.gov Various L-amino acids have been used, including methionine, phenylalanine, proline, isoleucine, and valine. nih.govnih.govresearchgate.net The resulting amide-linked conjugates have been investigated for a range of biological activities. nih.govnih.gov For example, conjugates of GL with aromatic amino acid methyl esters have shown notable activity in specific biological assays. nih.gov
| Parent Molecule | Conjugated Moiety | Resulting Derivative Type |
|---|---|---|
| Glycyrrhizic Acid | L-Methionine | Amino Acid Amide Conjugate |
| Glycyrrhizic Acid | L-Phenylalanine | Amino Acid Amide Conjugate |
| Glycyrrhizic Acid | L-Proline | Amino Acid Amide Conjugate |
| Glycyrrhizic Acid | L-Isoleucine | Amino Acid Amide Conjugate |
| Glycyrrhizic Acid | Glycyl-Leucine (Gly-Leu) | Dipeptide Amide Conjugate |
| Glycyrrhizic Acid | S-benzyl-cysteine | Amino Acid Amide Conjugate |
This table lists examples of amino acid and dipeptide conjugates synthesized from glycyrrhizic acid. nih.govresearchgate.netnih.gov
Glycyrrhetinic Acid Esters (e.g., succinoyl glycyrrhetinate, stearyl glycyrrhetinate)
Glycyrrhetinic acid, the aglycone of glycyrrhizic acid, has been a focal point for the development of derivatives with enhanced therapeutic and cosmetic properties. Esterification of glycyrrhetinic acid at its hydroxyl or carboxyl groups has led to the creation of compounds with modified physicochemical characteristics, such as solubility and skin penetration, and tailored biological activities. Among these, succinoyl and stearyl esters have been subjects of significant research.
Disodium Succinoyl Glycyrrhetinate , a water-soluble derivative, has demonstrated notable anti-inflammatory and antimicrobial activities. Research has shown its potential in oral care, where it exhibits antibacterial effects against cariogenic bacteria like Streptococcus mutans. researchgate.net One study investigated the antimicrobial effect of various glycyrrhetinic acid derivatives against the S. mutans UA159 strain and found that both glycyrrhetinic acid and disodium succinoyl glycyrrhetinate displayed antibacterial activity, with the latter having the advantage of higher solubility. researchgate.net In the realm of skin care, disodium succinoyl glycyrrhetinate is utilized for its ability to improve the appearance of dry or damaged skin by reducing flaking and restoring suppleness. cosmeticsinfo.org Its anti-inflammatory properties are also leveraged in products aimed at soothing irritated skin. mdpi.com
Stearyl Glycyrrhetinate is an ester of glycyrrhetinic acid and stearyl alcohol, which enhances its lipid solubility, making it a valuable ingredient in cosmetic formulations. nih.gov This modification allows for better incorporation into oil-based products. nih.gov Its primary functions in cosmetics include skin conditioning, where it helps maintain the softness and health of the skin, and soothing irritated skin by reducing redness and discomfort. nih.gov Research has confirmed its soothing activity, and its increased bioavailability due to its esterified form has been a subject of study. semanticscholar.org Studies have also explored its use in advanced delivery systems like solid lipid nanoparticles to overcome the unfavorable physical-chemical features of glycyrrhetinic acid. mdpi.com
The following table summarizes key research findings on these glycyrrhetinic acid esters:
| Compound | Key Research Findings | Reference |
| Disodium Succinoyl Glycyrrhetinate | Exhibits antibacterial activity against Streptococcus mutans. | researchgate.net |
| Possesses anti-inflammatory effects. | researchgate.netmdpi.com | |
| Improves the appearance of dry or damaged skin. | cosmeticsinfo.org | |
| Stearyl Glycyrrhetinate | Functions as a skin conditioning and soothing agent in cosmetics. | nih.gov |
| Possesses a more stable and lipid-soluble form compared to glycyrrhetinic acid. | nih.gov | |
| Its soothing activity and bioavailability have been scientifically evaluated. | semanticscholar.org | |
| Has been formulated into solid lipid nanoparticles to improve delivery. | mdpi.com |
Structure-Activity Relationship (SAR) Studies
The biological activities of glycyrrhizic acid and its derivatives are intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been crucial in elucidating how specific structural modifications influence their therapeutic effects. These studies have primarily focused on the roles of the glycosidic moiety and the triterpenoid (B12794562) aglycone.
Impact of Glycosylation on Molecular Interactions and Cellular Activities
The glycosylation of glycyrrhetinic acid to form glycyrrhizic acid, which involves the attachment of two glucuronic acid molecules, significantly alters its physicochemical properties and biological activities.
One of the most notable effects of glycosylation is the substantial increase in water solubility. mdpi.com This enhanced solubility can improve the bioavailability and formulation possibilities of the compound. mdpi.com SAR studies have revealed that the carbohydrate moiety is critical for certain biological activities. For instance, while glycyrrhetinic acid has no thrombin inhibiting activity, glycyrrhizic acid does, indicating the importance of the sugar portion for interaction at the allosteric site of thrombin. nih.gov
Furthermore, the presence and nature of the glycosidic chain influence antiviral and antiproliferative activities. Enzymatic synthesis of novel glucosides of glycyrrhetinic acid and glycyrrhizic acid has demonstrated that the attachment of glucose moieties can modulate their biological effects. mdpi.com For example, glycyrrhetinic acid monoglucosides have shown stronger antiproliferative activity against certain cancer cell lines compared to glycyrrhizic acid and its glucosides. mdpi.com
The immunomodulatory effects are also influenced by glycosylation. Glycyrrhizin (B1671929) has been shown to up-regulate the expression of maturation markers on dendritic cells and enhance their capacity to stimulate T-cell proliferation and cytokine production, suggesting a role for the glycosidic portion in these interactions. nih.gov
The table below highlights the differential activities based on glycosylation:
| Feature | Glycyrrhizic Acid (Glycosylated) | Glycyrrhetinic Acid (Aglycone) | Reference |
| Water Solubility | Significantly higher | Low | mdpi.com |
| Antithrombin Activity | Active | Inactive | nih.gov |
| Antiproliferative Activity | Less potent (in some cases) | More potent (monoglucosides) | mdpi.com |
| Immunomodulatory Activity | Modulates dendritic cell maturation and function | Exhibits various immunomodulatory effects | nih.govnih.gov |
Influence of Aglycone Modifications on Enzyme Binding and Pathway Modulation
Modifications to the glycyrrhetinic acid (aglycone) scaffold have been extensively explored to enhance its biological activities and selectivity. benthamdirect.comnih.gov These modifications often target the A and C rings, as well as the C-3 hydroxyl and C-30 carboxyl groups. nih.gov
A primary target for glycyrrhetinic acid and its derivatives is the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). unifr.chresearchgate.net SAR studies have shown that modifications at the 3-hydroxyl and/or the carboxyl group can lead to highly selective and potent inhibitors of 11β-HSD2. unifr.ch This inhibition is a key mechanism behind the anti-inflammatory effects of these compounds, as it increases the local concentration of active cortisol. patsnap.compatsnap.com
Furthermore, modifications to the aglycone have been shown to modulate various signaling pathways. For instance, derivatives of glycyrrhetinic acid can interfere with the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation. nih.govpatsnap.com The introduction of different functional groups, such as disulfide bonds or nitrogen heterocycles, into the glycyrrhetinic acid structure has been shown to enhance its anti-inflammatory and antitumor activities by modulating the expression of inflammatory factors like HMGB1, TLR4, TNF-α, and IL-1β. nih.govnih.gov
Recent research has also identified the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2) as a direct target of glycyrrhetinic acid. nih.gov It has been demonstrated that glycyrrhetinic acid binds to the folate-binding pocket of SHMT2, thereby inhibiting its activity and restricting mitochondrial energy metabolism, which contributes to its anticancer effects. nih.gov Modifications at the carboxylic group of glycyrrhetinic acid with diamines have been found to significantly improve its anticancer potency. nih.gov
The following table summarizes the effects of aglycone modifications on biological activity:
| Modification Site | Effect on Biological Activity | Target/Pathway Modulated | Reference |
| C-3 and C-30 | Enhanced and selective inhibition | 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) | unifr.ch |
| A and C rings | Increased anti-inflammatory and antitumor activity | NF-κB, MAPK pathways | nih.govnih.govpatsnap.com |
| Introduction of disulfide bonds | Enhanced anti-inflammatory activity | HMGB1, TLR4, TNF-α, IL-1β | nih.gov |
| Modification of carboxylic group with diamines | Improved anticancer potency | Serine hydroxymethyltransferase 2 (SHMT2) | nih.gov |
Vi. in Vitro and Model System Research Applications
Cell Culture Studies for Mechanistic Elucidation
Dipotassium (B57713) glycyrrhizate (DPG) has been investigated for its effects on intestinal epithelial cell lines, such as Caco-2 and HT-29, which are standard models for studying the intestinal barrier. Research shows that DPG plays a role in promoting intestinal mucosal healing and restoring the functionality of the epithelial barrier during inflammation. nih.gov In studies using these human colorectal adenocarcinoma cell lines, DPG exposure led to a noticeable recovery of the intestinal epithelial barrier's structural organization and wound repair capabilities. nih.gov
The mechanism appears to involve the regulation of genes related to extracellular matrix (ECM) remodeling. Specifically, vitronectin (VTN) and the urokinase plasminogen activator receptor (PLAUR) were identified as crucial genes modulated by DPG to achieve mucosal healing. nih.gov The compound was found to accelerate healing by differentially regulating genes involved in both pro-inflammatory and wound-healing pathways. nih.gov This research highlights DPG's potential to control intestinal inflammation and improve the structural and functional integrity of the gut epithelium. nih.gov
Table 1: Effects of Dipotassium Glycyrrhizate on Epithelial Cell Lines
| Cell Line | Key Findings | Implicated Genes/Pathways | Reference |
|---|---|---|---|
| Caco-2, HT-29 | Recovery of intestinal barrier structure and function; Enhanced wound repair ability. | Modulation of extracellular matrix (ECM) remodeling genes (VTN, PLAUR). | nih.gov |
In studies utilizing the murine macrophage-like cell line RAW 264.7, dipotassium glycyrrhizate has been shown to enhance efferocytosis, the process by which macrophages clear apoptotic cells. tulane.edu This process is critical for the resolution of inflammation. The compound was found to augment efferocytosis by regulating molecules involved in the recognition, uptake, and metabolism of apoptotic cells. tulane.edu
Specifically, treatment of RAW 264.7 cells with dipotassium glycyrrhizate led to increased expression of molecules such as MERTK and LRP1, which are involved in recognizing dead cells. tulane.edu Furthermore, it influenced Rac1 activity, which is related to the uptake of apoptotic cells, and modulated LXRα and ABCA1, which function in the subsequent metabolic processes. tulane.edu These findings suggest a mechanism by which dipotassium glycyrrhizate exerts its anti-inflammatory effects by promoting the efficient removal of dead cells, thereby preventing secondary necrosis and the release of pro-inflammatory contents. tulane.edu
Extensive research on glioblastoma (GBM), an aggressive form of brain cancer, has demonstrated the anti-tumoral effects of dipotassium glycyrrhizinate in U87MG and T98G cell lines. nih.govmdpi.comnih.govmdpi.comresearchgate.net Studies have consistently shown that DPG significantly decreases the viability of these cancer cells in a time- and dose-dependent manner. nih.govmdpi.com This reduction in viability is accompanied by a significant increase in apoptosis (programmed cell death). nih.govmdpi.com
The primary mechanism identified is the suppression of the nuclear factor kappa-B (NF-κB) signaling pathway, which is constitutively active in glioblastoma and plays a key role in tumor cell proliferation and survival. nih.govnih.govmdpi.comresearchgate.net DPG treatment up-regulates specific microRNAs, namely miR-16 and miR-146a, which in turn down-regulate their target genes, IRAK2 and TRAF6, key components of the NF-κB pathway. nih.govnih.govmdpi.com Further investigations have also implicated miR-4443 and miR-3620 in this process. mdpi.comresearchgate.net
Beyond inducing apoptosis, DPG has been observed to inhibit the migration and invasion abilities of U87MG and T98G cells, as demonstrated in wound healing motility assays. nih.govmdpi.com It also reduces the formation of neuro-spheres, suggesting it can inhibit the subpopulation of glioblastoma stem cells that are crucial for tumor formation and recurrence. mdpi.comnih.govmdpi.com
Table 2: Summary of Dipotassium Glycyrrhizinate Effects on Glioblastoma Cell Lines
| Cell Line | Effect | Mechanism | Key Molecules Modulated | Reference |
|---|---|---|---|---|
| U87MG, T98G | Decreased cell viability, Increased apoptosis | Suppression of NF-κB pathway | Upregulation of miR-16, miR-146a; Downregulation of IRAK2, TRAF6 | nih.govnih.govmdpi.com |
| U87MG, T98G | Inhibited cell migration | Suppression of NF-κB pathway | Overexpression of miR146a, miR16 | nih.govmdpi.com |
| U87MG, T98G | Reduced neuro-sphere formation | Inhibition of stem cell subpopulation | Not specified | mdpi.comnih.govmdpi.com |
| U251, U138MG | Cytotoxic effect, Induced apoptosis, Anti-proliferative effect | Upregulation of specific miRNAs | Upregulation of miR-4443, miR-3620; Downregulation of CD209, TNC | mdpi.comresearchgate.net |
While research specifically investigating the effects of dipotassium glycyrrhizinate on the L929 fibroblast cell line is limited in the available literature, studies on other fibroblast models have provided insights into its activity. In research using primary rat lung fibroblasts, DPG was shown to inhibit histamine-induced cell activation, proliferation, and migration. nih.gov The compound was found to promote the apoptosis of abnormally activated lung fibroblasts, suggesting a potential therapeutic mechanism for histamine-related diseases such as pulmonary fibrosis. nih.gov This action was associated with the downregulation of pro-inflammatory and pro-fibrotic proteins like MMP-2, FAK, TNF-α, P38, and iNOS, and the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and P53. nih.gov
In the context of skin wound healing, DPG has been shown to act on dermal fibroblasts. mdpi.com Studies indicate that it contributes to the repair of the dermis by increasing the number of fibroblasts and enhancing collagen synthesis. mdpi.com This is a critical part of the proliferative phase of wound healing, where fibroblasts produce the extracellular matrix necessary for tissue regeneration. mdpi.com
Dipotassium glycyrrhizinate has been evaluated for its effects on keratinocytes, primarily in the context of inflammatory skin conditions and skin barrier function. In a study using an atopic dermatitis-like skin equivalent model, which involves keratinocytes stimulated with Th2 cytokines (IL-4 and IL-13), DPG was found to decrease the expression of genes related to atopic dermatitis. This suggests that DPG can directly modulate the response of keratinocytes to inflammatory stimuli.
Other research has focused on the role of DPG in maintaining skin hydration and combating photoaging. In a 3D-cultured human epidermal model, DPG was shown to preserve hyaluronic acid levels following UVB exposure by inhibiting the activity of hyaluronidase (B3051955), the enzyme that degrades hyaluronic acid. By protecting hyaluronic acid, DPG helps maintain skin moisture. In studies related to wound healing, DPG has been noted to promote the proliferation and migration of keratinocytes, which is essential for re-epithelialization, the process of covering a wound with new skin.
The antiviral properties of dipotassium glycyrrhetate (DG), a derivative of glycyrrhetinic acid, have been studied in cell models for animal viruses. One significant study investigated its effect on the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). Using MARC-145 cells, a monkey kidney cell line commonly used in virology, researchers found that DG could effectively inhibit PRRSV replication.
The compound was shown to act through multiple pathways. It directly inhibited the expression of the viral N gene and its corresponding protein. Additionally, DG was found to reduce the number of apoptotic cells induced by the PRRSV infection. This was confirmed by a dramatic decrease in the levels of cleaved caspase-3, a key executioner of apoptosis. While PRRSV is known to replicate in porcine testicular cells, this particular study utilized the MARC-145 cell line to elucidate the molecular mechanisms of DG's antiviral activity.
Biochemical and Biophysical Investigations
Liquorice dipotassium, also known as dipotassium glycyrrhizate (DPG), and its parent compounds have been the subject of numerous protein-ligand binding studies to elucidate their mechanisms of action at a molecular level. These investigations have identified key protein targets, including the pro-inflammatory protein High Mobility Group Box 1 (HMGB1) and the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).
High Mobility Group Box 1 (HMGB1): DPG is recognized as an inhibitor of HMGB1, a protein that acts as a damage-associated molecular pattern (DAMP) molecule to promote inflammation. nih.govfrontiersin.org Studies have demonstrated that DPG can directly interfere with HMGB1's pro-inflammatory activities. nih.gov Research indicates that DPG exerts inhibitory effects against HMGB1 activity, which is a significant factor in mucosal gut inflammation. nih.gov In experimental models of colitis, treatment with DPG has been shown to significantly reduce the cytoplasmic levels of HMGB1 in inflamed tissues. nih.gov Furthermore, DPG can decrease the expression of HMGB1 receptors such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptor 4 (TLR4). nih.govresearchgate.net Molecular modeling analyses of glycyrrhizin (B1671929) (GLR), the parent glycoside of DPG, suggest that it forms stable complexes with HMGB1. researchgate.net The glucuronic acid moieties of the molecule appear to be crucial for this interaction with the protein. researchgate.net
11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2): The interaction between licorice derivatives and 11β-HSD2 is a well-documented phenomenon. This enzyme is responsible for converting active cortisol into inactive cortisone, which is critical for preventing the illicit activation of the mineralocorticoid receptor by cortisol. nih.govresearchgate.net Glycyrrhetinic acid, the aglycone of glycyrrhizin, is a known competitive inhibitor of 11β-HSD2. nih.gov Research using bioassays and 3D-structure modeling has helped to characterize the structure-activity relationship of various derivatives as 11β-HSD2 inhibitors. nih.gov Beyond competitive inhibition, studies have also shown that licorice administration can lead to a pre-translational inhibition, resulting in a significant reduction in the steady-state mRNA levels of 11β-HSD2 in various tissues. nih.gov
| Protein Target | Compound | Observed Effect in Binding/Activity Assays | Reference |
|---|---|---|---|
| High Mobility Group Box 1 (HMGB1) | Dipotassium Glycyrrhizate (DPG) | Inhibits HMGB1 activity and reduces its cytoplasmic levels. | nih.gov |
| HMGB1 Receptors (RAGE, TLR4) | Dipotassium Glycyrrhizate (DPG) | Decreases mRNA levels of receptors. | nih.gov |
| 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Glycyrrhetinic Acid (GA) / Licorice Derivatives | Acts as a competitive inhibitor of the enzyme. | nih.govnih.gov |
| 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Glycyrrhizic Acid (GA) | Reduces steady-state mRNA levels of the enzyme. | nih.gov |
The modulatory effects of this compound on various enzymes have been characterized using cell-free systems, such as purified recombinant enzymes and cell lysates. These assays allow for the direct assessment of a compound's inhibitory or activating potential without the complexities of cellular transport and metabolism.
A primary example is the inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.gov Studies have utilized cell lysates and recombinant enzyme preparations to compare the inhibitory potency of various glycyrrhetinic acid derivatives, identifying specific chemical modifications that enhance selectivity and potency for 11β-HSD2. nih.gov
In addition to 11β-HSD2, the effects of DPG have been linked to enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov In studies on LPS-stimulated macrophages, DPG was found to reduce the expression of both iNOS and COX-2. nih.gov This leads to a downstream reduction in their respective products, nitric oxide (NO) and prostaglandins (B1171923) (like PGE2), which are key mediators of inflammation and oxidative stress. nih.gov The mechanism for this inhibition appears to be two-fold: a later-stage, HMGB1-dependent inhibition of both iNOS and COX-2, and an earlier inhibition of just COX-2 that is mediated through AMP-activated protein kinase (AMPK) phosphorylation. nih.gov
Dipotassium glycyrrhizate is an amphiphilic molecule that can act as a surfactant to form micelles, which are aggregates of molecules dispersed in a liquid colloid. This property is being explored for its potential in drug formulation and delivery.
Significant research has been conducted on the formation of micelles involving DPG, Coenzyme Q10 (CoQ10), and cyclodextrins. nih.govacs.orgresearchgate.net CoQ10 is a lipid-soluble antioxidant with low water solubility. researchgate.netmdpi.com To overcome this, a novel method was developed using an inclusion complex of CoQ10 with γ-cyclodextrin (γ-CD). acs.org When DPG is added to a supersaturated solution of this CoQ10/γ-CD complex, it facilitates the formation of CoQ10 micelles. nih.govresearchgate.net
Kinetic investigations into the mechanism suggest that DPG displaces CoQ10 from the γ-CD cavity, which then allows the released CoQ10 to form micelles stabilized by DPG. nih.govacs.org This process leads to a linear increase in the solubility of CoQ10 until a maximum is reached at a molar ratio of DPG to γ-CD of approximately 1.6. acs.orgresearchgate.net The resulting micelles have a DPG to CoQ10 ratio of 1, with an equilibrium constant (K) for micelle formation calculated to be 0.68. nih.govresearchgate.net This approach of using a DPG and cyclodextrin (B1172386) combination to form micelles with lipophilic compounds may represent a promising strategy for developing new formulations in personal care and pharmaceuticals. researchgate.net
| Parameter | Description | Value/Finding | Reference |
|---|---|---|---|
| Core Components | The primary molecules involved in the complexation and micelle formation. | Coenzyme Q10 (CoQ10), Dipotassium Glycyrrhizate (DPG), γ-Cyclodextrin (γ-CD) | nih.govacs.org |
| Proposed Mechanism | The process by which the micelles are formed. | DPG displaces CoQ10 from the γ-CD cavity, followed by the formation of CoQ10 micelles stabilized by DPG. | acs.orgresearchgate.net |
| Optimal Molar Ratio | The molar ratio of DPG to γ-CD at which the solubility of CoQ10 is maximized. | ~1.6 | acs.orgresearchgate.net |
| Component Ratio in Micelle | The stoichiometric ratio of DPG to CoQ10 within the formed micelle. | 1:1 | nih.govresearchgate.net |
| Equilibrium Constant (K) | The calculated equilibrium constant for the micelle formation process. | 0.68 | nih.govresearchgate.net |
Transepithelial electrical resistance (TEER) is a quantitative technique used to measure the integrity of tight junction dynamics in epithelial and endothelial cell monolayers. cellqart.com It provides a real-time, non-invasive assessment of barrier function. nih.gov An increase in TEER values generally corresponds to enhanced barrier integrity and the formation of robust tight junctions between cells. cellqart.com
Research investigating the effects of DPG on intestinal inflammation has shown that the compound promotes mucosal healing and helps restore the intestinal epithelial barrier. frontiersin.orgnih.gov In studies using human colorectal adenocarcinoma cell lines (like Caco-2) as a model for the intestinal barrier, treatment with DPG during an inflammatory challenge resulted in a noticeable recovery of the epithelial barrier's structural organization and functionality. frontiersin.orgnih.gov The restoration of barrier integrity, which is quantitatively measured by TEER, is a crucial aspect of mucosal healing. Therefore, DPG's ability to improve the structural and functional aspects of the epithelial barrier strongly suggests a positive effect on TEER in these cell monolayer models.
Permeation studies are conducted in conjunction with TEER measurements to assess the barrier function of cell monolayers. These assays typically measure the flux of a labeled, non-metabolized molecule (such as fluorescein (B123965) or dextran) across the cell layer from the apical to the basolateral side. A decrease in the permeability of such markers indicates a tightening of the paracellular pathway and enhanced barrier function.
Studies have shown that glycyrrhizin, the parent compound of DPG, can increase the permeability of cell membranes in certain models, such as human erythrocytes. nih.gov However, in the context of an inflamed intestinal epithelial barrier, where permeability is pathologically increased, DPG has been shown to restore barrier function. frontiersin.orgnih.gov This restoration implies a reduction in the paracellular permeability that is characteristic of intestinal inflammation. By promoting the recovery of the intestinal epithelial barrier's structural organization, DPG helps to regulate the passage of substances across the cell monolayer, a key component of mucosal healing. nih.gov
Mechanistic Investigations in Animal Models (Focused on Molecular Pathways)
The therapeutic potential of this compound has been investigated in various animal models, with a focus on elucidating the molecular pathways underlying its effects. These studies have provided significant insights into its anti-inflammatory and tissue-regenerative properties.
Inflammatory Bowel Disease (IBD) Models: In mouse models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, DPG has been shown to significantly decrease the severity of intestinal inflammation. nih.gov Mechanistically, this effect is linked to the inhibition of the HMGB1 signaling pathway. nih.govnih.gov DPG treatment in these models leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov It also downregulates the HMGB1 receptors RAGE and TLR4. nih.gov Furthermore, DPG mitigates oxidative stress by reducing the expression of iNOS and COX-2. nih.gov Beyond just controlling inflammation, DPG actively promotes mucosal healing by modulating the expression of genes involved in extracellular matrix (ECM) remodeling, such as Vitronectin (VTN) and Plasminogen Activator, Urokinase Receptor (PLAUR). frontiersin.orgnih.gov
Skin Wound Healing Models: In rat models of cutaneous wound healing, topical application of DPG has been demonstrated to accelerate tissue repair by modulating the inflammatory and proliferative phases. nih.govnih.gov Gene expression analyses revealed that DPG treatment reduces the expression of pro-inflammatory cytokines including Tnf-α, Cox-2, Il-1, and Nf-kB, while simultaneously increasing the expression of the anti-inflammatory cytokine Il-10. nih.govresearchgate.net This modulation of the inflammatory environment creates conditions conducive to healing. nih.gov DPG also promotes the formation of new granulation tissue, enhances tissue re-epithelialization, and increases the deposition of total collagen, particularly balancing the transition to Collagen Type I (Col-1) in the remodeling phase. nih.gov Additionally, it appears to stimulate early angiogenesis by modulating the expression of Vascular Endothelial Growth Factor (Vegf). nih.gov
| Animal Model | Key Findings | Molecular Pathways/Mediators Modulated | Reference |
|---|---|---|---|
| DSS-Induced Colitis (Mouse) | Reduces inflammation and oxidative stress; accelerates mucosal healing. | Down-regulated: HMGB1, RAGE, TLR4, TNF-α, IL-1β, IL-6, iNOS, COX-2. Up-regulated: VTN, PLAUR (during recovery). Other: AMPK phosphorylation. | nih.govnih.govnih.gov |
| Excisional Skin Wound (Rat) | Attenuates inflammation; promotes granulation, re-epithelialization, and collagen deposition. | Down-regulated: Tnf-α, Cox-2, Il-8, Irak-2, Nf-kB, Il-1. Up-regulated: Il-10, Total Collagen (Col-1), Vegf (early phase). | nih.govnih.govresearchgate.net |
Gene and Protein Expression Analysis in Tissue Samples
Research utilizing tissue samples from in vivo models and cell culture systems has shown that dipotassium glycyrrhizinate (DPG) significantly modulates the expression of genes and proteins involved in inflammation and tissue repair.
In a murine model of acute colitis, DPG treatment was found to regulate a wide array of genes crucial for mucosal healing. nih.govfrontiersin.orgnih.gov During the recovery phase, DPG was observed to down-regulate pro-inflammatory genes such as CXCL1, CXCL3, CXCL5, PTGS2, IL-1β, IL-6, CCL12, and CCL7. frontiersin.orgnih.gov Concurrently, it up-regulated genes associated with wound healing and extracellular matrix remodeling, including COL3A1, MMP9, VTN, PLAUR, SERPINE, CSF3, FGF2, FGF7, PLAT, and TIMP1. frontiersin.orgnih.gov The modulatory effect on protein expression was confirmed in vitro, where DPG reversed the inflammation-induced increase of Vitronectin (VTN), TIMP Metallopeptidase Inhibitor 1 (TIMP1), and Plasminogen Activator, Urokinase Receptor (PLAUR) in human colorectal adenocarcinoma cell lines (HT-29). nih.gov
Studies on skin wound healing in rat models further highlight DPG's role in gene expression. Treatment with DPG led to a reduction in the expression of pro-inflammatory cytokine genes, including Tnf-α, Cox-2, Il-8, Irak-2, Nf-kB, and Il-1. nih.govnih.gov In contrast, the expression of the anti-inflammatory cytokine Il-10 was increased. nih.govnih.gov This modulation of cytokine expression is believed to contribute to an attenuated inflammatory process, promoting a conducive environment for healing. nih.govnih.gov Furthermore, DPG treatment has been associated with the inhibition of High Mobility Group Box 1 (HMGB1) protein, which in turn reduces the expression of its receptors, RAGE and TLR4, as well as downstream pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com
Table 1: Modulation of Gene and Protein Expression by Dipotassium Glycyrrhizinate in Research Models
| Model System | Target Gene/Protein | Effect of DPG Treatment | Associated Process |
|---|---|---|---|
| Mouse Colitis Model | CXCL1, CXCL5, IL-1β, IL-6 | Down-regulation | Inflammation |
| COL3A1, MMP9, VTN, PLAUR | Up-regulation | Wound Healing / ECM Remodeling | |
| Rat Skin Wound Model | Tnf-α, Cox-2, Il-8, Nf-kB | Down-regulation | Inflammation |
| Il-10, Col-1 | Up-regulation | Anti-inflammation / Remodeling | |
| HT-29 Cell Line | VTN, TIMP1, PLAUR Proteins | Reversal of inflammation-induced increase | ECM Remodeling |
| MARC-145 Cells | PRRSV N gene | Inhibition | Viral Replication |
Cellular Infiltration and Tissue Remodeling Marker Assessment
Dipotassium glycyrrhizinate has been shown to influence cellular activities and the expression of markers associated with tissue repair and remodeling. In animal models of skin wound healing, topical application of DPG resulted in observable macroscopic and histological improvements. These include a decrease in inflammatory exudate and an increase in granulation tissue formation, tissue re-epithelialization, and total collagen content. nih.govnih.govresearchgate.net
Histological analysis of wound sites in rats revealed that DPG administration influenced the structure of the regenerated skin. For instance, the epidermis was observed to be thicker after 14 days of treatment, which may be indicative of enhanced re-epithelialization. scielo.br The compound also affects collagen deposition, a critical component of the tissue remodeling phase. Studies have demonstrated an increased density of type I collagen in the dermis of DPG-treated animals, which is essential for replacing the initial type III collagen-rich matrix and forming a stable scar. nih.govscielo.br This process is supported by the upregulation of genes such as Col-1. nih.gov
In the context of intestinal inflammation, DPG's role extends to restoring the structural integrity of the epithelial barrier. nih.govfrontiersin.org In vitro experiments using Caco2 and HT29 cells demonstrated that DPG could counteract the disruptive effects of inflammatory stimuli, helping to maintain proper cell-cell adhesion and structural organization. nih.gov The modulation of extracellular matrix (ECM) remodeling genes, such as vitronectin (VTN) and plasminogen activator, urokinase receptor (PLAUR), has been identified as a key mechanism through which DPG promotes mucosal healing. frontiersin.org
Table 2: Effects of Dipotassium Glycyrrhizinate on Tissue Remodeling Markers
| Model System | Marker/Process | Observed Effect |
|---|---|---|
| Rat Skin Wound Model | Granulation Tissue | Increased formation |
| Tissue Re-epithelialization | Promoted | |
| Total Collagen Content | Increased | |
| Collagen I Density | Increased | |
| Epidermis Thickness | Increased at 14 days | |
| Mouse Colitis Model | Mucosal Healing | Accelerated |
| Human Colon Cell Lines | Epithelial Barrier Integrity | Restored post-inflammatory damage |
Immune Organ Index Analysis and Cellular Immune Responses
The immunomodulatory effects of dipotassium glycyrrhizinate have been investigated in non-human model systems, with specific attention to its impact on immune organs and cellular responses. The immune organ index, which relates the weight of an immune organ (like the spleen, thymus, or bursa of Fabricius in birds) to body weight, is a common parameter for assessing immunomodulatory activity.
In a study involving chicks infected with the Infectious Bursal Disease Virus (IBDV), treatment with dipotassium glycyrrhizinate resulted in an increased immunological index of the spleen, thymus, and bursa of Fabricius. researchgate.net This suggests that the compound can positively influence the status of key immune organs during a viral challenge.
Beyond the organ level, DPG affects specific cellular immune parameters. The same study demonstrated a significantly higher ratio of CD4+ to CD8+ T-lymphocytes in the blood of DPG-treated chicks. researchgate.net The CD4+/CD8+ ratio is a critical indicator of immune system health and its ability to coordinate an effective response. An increase in this ratio often points to an enhanced helper T-cell mediated response. Furthermore, the levels of key cytokines involved in cellular immunity, such as interferon-gamma (IFN-γ) and interferon-beta (IFN-β), were found to be up-regulated in the serum of the treatment groups. researchgate.net In vitro studies using human lymphocytes have also shown that licorice preparations can stimulate lymphocyte activation, as measured by the expression of the early activation marker CD69, particularly on T cells. nih.gov
Table 3: Immunomodulatory Effects of Dipotassium Glycyrrhizinate in a Chick Model
| Parameter | Effect of DPG Treatment | Implication |
|---|---|---|
| Immune Organ Index (Spleen, Thymus, Bursa) | Increased | Enhancement of immune organ status |
| CD4+/CD8+ T-cell Ratio | Increased | Modulation of cellular immune response |
| Serum IFN-γ Level | Up-regulated | Stimulation of Th1-type immune response |
| Serum IFN-β Level | Up-regulated | Enhancement of antiviral innate immunity |
Viral Replication Inhibition Mechanisms in Non-Human Systems
Dipotassium glycyrrhizinate has demonstrated antiviral activity against a range of viruses in non-human in vitro and in vivo systems. Its mechanisms of action appear to be multifaceted, targeting different stages of the viral life cycle. frontiersin.org
Research on Infectious Bursal Disease Virus (IBDV), an avian pathogen, shows that DPG can directly inactivate the virus and interfere with its replication in vitro. frontiersin.orgfrontiersin.org In vivo studies in chicks confirmed that DPG inhibited IBDV infection, which was associated with the inhibition of viral protein 1 (VP1) expression. researchgate.net This suggests a direct impact on the viral replication machinery. The antiviral state was also bolstered by the up-regulation of Toll-like receptor 3 (TLR3) expression in the bursa of Fabricius, indicating an enhancement of the innate immune response to viral RNA. researchgate.net
In studies involving Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), dipotassium glycyrrhizinate effectively inhibited virus replication in the MARC-145 cell line. nih.gov This inhibition was linked to a reduction in the expression of the viral nucleocapsid (N) gene. nih.gov The compound also decreased the number of apoptotic cells induced by the virus, suggesting a cytoprotective effect. nih.gov Further research has shown that DPG is also effective against Marek's disease virus, a highly contagious viral disease in poultry, by inhibiting viral replication and the transformation of infected cells. nih.govnih.gov The primary mechanisms identified include inhibiting virus adsorption, replication, and direct inactivation of viral particles. frontiersin.orgfrontiersin.org
Table 4: Antiviral Mechanisms of Dipotassium Glycyrrhizinate in Non-Human Systems
| Virus Model | Cell/Animal System | Observed Mechanism of Inhibition |
|---|---|---|
| Infectious Bursal Disease Virus (IBDV) | Chicken Embryo Fibroblasts / Chicks | Direct inactivation, inhibition of replication, inhibition of adsorption, down-regulation of viral protein (VP1) expression, up-regulation of TLR3. researchgate.netfrontiersin.orgfrontiersin.org |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 cells (Monkey kidney) | Inhibition of virus replication, inhibition of viral N gene expression, reduction of virus-induced apoptosis. nih.gov |
| Marek's Disease Virus | Chicken model | Inhibition of viral replication and cell transformation. nih.govnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Dipotassium Glycyrrhizinate |
| Vitronectin |
| Interferon-gamma |
Future Directions in Liquorice Dipotassium Research
Future research on dipotassium (B57713) glycyrrhizinate, the dipotassium salt of glycyrrhizic acid derived from licorice root, is poised to unlock its full therapeutic and industrial potential. nih.gov Advancements in biotechnology, molecular biology, and computational sciences are paving the way for innovative approaches to its production, understanding its mechanisms, and designing novel, more effective derivatives.
Q & A
Q. Q. How can researchers ensure ethical sourcing and taxonomic verification of Glycyrrhiza glabra in this compound studies?
- Methodological Answer : Obtain plant material from certified suppliers with Chain-of-Custody documentation. Perform DNA barcoding (e.g., ITS2 region sequencing) to confirm species identity. Disclose geographic origin and harvesting practices in methods sections to address biodiversity conservation concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
